N-(furan-2-ylmethyl)propan-1-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(furan-2-ylmethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-2-5-9-7-8-4-3-6-10-8/h3-4,6,9H,2,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPWAQZJYMWSHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275612 | |
| Record name | N-[(Furan-2-yl)methyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39191-12-3 | |
| Record name | N-[(Furan-2-yl)methyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of N-(furan-2-ylmethyl)propan-1-amine from Furfural: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of N-(furan-2-ylmethyl)propan-1-amine from furfural, a key platform chemical derived from renewable biomass. The primary synthesis route is a one-pot reductive amination, a robust and atom-economical method for forming C-N bonds. This document details the underlying reaction mechanism, presents a comparative analysis of catalytic systems, and provides a comprehensive experimental protocol.
Introduction
This compound is a valuable amine with potential applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its synthesis from furfural, a bio-based feedstock, aligns with the principles of green and sustainable chemistry. The most direct and efficient method for this transformation is the reductive amination of furfural with propan-1-amine. This process involves the initial formation of an imine intermediate, which is subsequently hydrogenated to the desired secondary amine. The choice of catalyst and reaction conditions is critical to achieving high selectivity and yield, minimizing side reactions such as the hydrogenation of the furan ring or the formation of tertiary amines.
Reaction Pathway and Mechanism
The synthesis of this compound from furfural proceeds via a two-step, one-pot reductive amination process. The generally accepted mechanism is as follows:
-
Imine Formation: Furfural reacts with propan-1-amine in a condensation reaction to form an N-propylfurfuryl imine (a Schiff base) and water. This step is typically fast and reversible.
-
Imine Hydrogenation: The C=N double bond of the imine intermediate is then catalytically hydrogenated to yield the final product, this compound. This step is usually the rate-determining step of the overall process.
Side reactions can occur, including the hydrogenation of the aldehyde group of furfural to furfuryl alcohol or the hydrogenation of the furan ring. The selectivity towards the desired secondary amine is highly dependent on the catalyst's ability to preferentially facilitate the hydrogenation of the imine intermediate.
Figure 1: Reaction pathway for the synthesis of this compound.
Catalytic Systems and Quantitative Data
A variety of heterogeneous catalysts have been investigated for the reductive amination of furanic aldehydes. While specific data for the reaction of furfural with propylamine is limited, the following tables summarize representative data for similar reactions, providing a basis for catalyst selection and process optimization. Nickel-based catalysts are often favored due to their high activity and lower cost compared to precious metals.
Table 1: Comparison of Catalytic Systems for Reductive Amination of Furanic Aldehydes
| Catalyst | Substrate | Amine | Temperature (°C) | H₂ Pressure (MPa) | Solvent | Yield (%) | Reference |
| Raney Ni | Furfural | Ammonia | 130 | 2.0 | 1,4-dioxane | 96.3 | [1][2] |
| Ni₆AlOₓ | 5-Hydroxymethylfurfural | n-Butylamine | 100 | 0.3 | Water | >80 | [3] |
| Ni₆AlOₓ | 5-Hydroxymethylfurfural | Benzylamine | 100 | 0.3 | Water | 76 | [3] |
| Rh/Al₂O₃ | Furfural | Aqueous Ammonia | 80 | 2.0 | Water | ~92 | [4] |
| CuAlOₓ | Furfural | Various Primary Amines | RT (Imine Formation), then hydrogenation | Flow | Methanol | Good to Excellent | [5] |
Table 2: Influence of Reaction Parameters on Furfural Reductive Amination
| Parameter | Range | Effect on Yield/Selectivity | General Trend |
| Temperature | 80 - 150 °C | Increases reaction rate but may decrease selectivity at very high temperatures due to side reactions. | An optimal temperature exists for maximizing yield. |
| H₂ Pressure | 1 - 5 MPa | Higher pressure generally favors hydrogenation and increases the reaction rate. | A sufficiently high pressure is needed for efficient imine reduction. |
| Catalyst Loading | 1 - 10 wt% | Higher loading increases the reaction rate but may lead to increased costs. | An optimal loading balances activity and cost. |
| Solvent | Alcohols, Ethers, Water | Solvent polarity can influence the reaction rate and selectivity. | Protic solvents like methanol can facilitate imine formation. |
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound based on typical procedures for the reductive amination of furfural.[1][5]
Materials:
-
Furfural (freshly distilled)
-
Propan-1-amine
-
Methanol (or other suitable solvent)
-
Heterogeneous catalyst (e.g., Raney Ni, 50% slurry in water)
-
Hydrogen (high purity)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.
Procedure:
-
Catalyst Preparation (if using Raney Ni): The Raney Ni slurry is washed several times with the reaction solvent (e.g., methanol) to remove the water.
-
Reactor Setup: The autoclave is thoroughly cleaned and dried.
-
Charging the Reactor: The reactor is charged with the solvent (e.g., 100 mL methanol), furfural (e.g., 0.1 mol), propan-1-amine (e.g., 0.12 mol), and the prepared catalyst (e.g., 5 wt% relative to furfural).
-
Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen) to remove air, followed by purging with hydrogen.
-
Reaction: The reactor is pressurized with hydrogen to the desired pressure (e.g., 2 MPa) and heated to the reaction temperature (e.g., 120 °C) with vigorous stirring. The reaction is allowed to proceed for a set time (e.g., 3-6 hours).
-
Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen is carefully vented.
-
Catalyst Removal: The reaction mixture is filtered to remove the catalyst. The catalyst can be washed with a small amount of fresh solvent to recover any adsorbed product.
-
Product Isolation and Purification: The solvent is removed from the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to obtain pure this compound.
Safety Precautions:
-
Furfural and propan-1-amine are flammable and toxic. Handle in a well-ventilated fume hood.
-
Hydrogen is highly flammable and explosive. All operations involving hydrogen should be conducted with appropriate safety measures and in a properly equipped facility.
-
High-pressure reactions should only be performed by trained personnel using certified equipment.
-
Raney Ni is pyrophoric when dry and should be handled as a slurry.
Figure 2: General experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from furfural via catalytic reductive amination is a promising and sustainable route to this valuable chemical intermediate. The selection of an appropriate catalyst, such as a non-precious metal-based system like Raney Ni, and the optimization of reaction parameters are key to achieving high yields and selectivity. This guide provides a comprehensive framework for researchers and professionals in the field to develop and implement efficient and scalable processes for the production of furan-based amines. Further research may focus on the development of novel, highly selective, and reusable catalysts to enhance the economic and environmental viability of this important transformation.
References
- 1. sandermanpub.net [sandermanpub.net]
- 2. Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst [sandermanpub.net]
- 3. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of N-(furan-2-ylmethyl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(furan-2-ylmethyl)propan-1-amine is a secondary amine featuring a furan ring, a functional group of significant interest in medicinal chemistry and material science. The furan moiety is a common scaffold in a variety of biologically active compounds. Understanding the physicochemical properties of this compound is crucial for its potential applications, including drug design, synthesis optimization, and formulation development. This guide provides a comprehensive overview of its key physicochemical characteristics, supported by experimental data and standardized protocols.
Physicochemical Properties
The physicochemical properties of a compound govern its behavior in various chemical and biological systems. These parameters are essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile in a biological context.
Summary of Quantitative Data
The known quantitative physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is derived from experimental measurements, others, such as pKa and logP, are estimated based on the properties of analogous structures, as specific experimental values for this compound are not widely published.
| Property | Value | Notes |
| Molecular Weight | 139.19 g/mol | --- |
| Boiling Point | 179.2°C at 760 mmHg | Experimental |
| Flash Point | 62.2°C | Experimental |
| Refractive Index | 1.469 | Experimental |
| pKa of Conjugate Acid | ~10.5 - 11.0 | Estimated |
| logP (Octanol-Water Partition Coefficient) | ~1.4 - 1.9 | Estimated |
| Water Solubility | Moderately Soluble | Estimated |
| Rotatable Bond Count | 4 | --- |
Experimental Protocols
The following sections detail the general experimental methodologies for determining the key physicochemical properties of a secondary amine like this compound.
Determination of Boiling Point
The boiling point is a critical physical constant for a liquid compound.
-
Methodology: A common and accurate method involves distillation. A small quantity of the purified liquid is placed in a distillation flask with boiling chips. The flask is heated, and the temperature is monitored with a thermometer placed in the vapor path. The temperature at which the liquid actively boils and the vapor condenses and is collected, known as the distillation head temperature, is recorded as the boiling point.
Determination of pKa (Potentiometric Titration)
The pKa, a measure of the basicity of the amine, can be determined by potentiometric titration.
-
Methodology:
-
A known concentration of the amine is dissolved in deionized water.
-
A standardized solution of a strong acid (e.g., HCl) is used as the titrant.
-
A pH meter is used to monitor the pH of the solution as the acid is added incrementally.
-
The titration curve (pH vs. volume of titrant added) is plotted.
-
The pKa is determined from the pH at the half-equivalence point, where half of the amine has been neutralized.
-
Determination of logP (Shake-Flask Method)
The shake-flask method is the traditional and a reliable technique for measuring the octanol-water partition coefficient.
-
Methodology:
-
n-Octanol and water are pre-saturated with each other.
-
A known amount of the amine is dissolved in one of the phases.
-
The two phases are mixed in a flask and shaken for a period to allow for equilibrium to be reached.
-
The phases are then separated.
-
The concentration of the amine in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.
Caption: Experimental workflow for the synthesis, purification, and physicochemical characterization.
Conclusion
This technical guide has provided a detailed overview of the core physicochemical properties of this compound. The compiled data and experimental protocols offer a foundational understanding for researchers and professionals engaged in drug discovery and development. While some properties are based on estimations, they provide valuable insights for initial assessments. Further experimental validation of the estimated properties is recommended for more precise applications. The furan-containing amine scaffold continues to be a promising area for chemical and biological exploration.
References
In-depth Technical Guide: N-(furan-2-ylmethyl)propan-1-amine (CAS 39191-12-3)
Core Compound Information
N-(furan-2-ylmethyl)propan-1-amine is a secondary amine featuring a furan ring connected via a methylene bridge to a propylamino group.[1][2]
| Property | Value | Source |
| CAS Number | 39191-12-3 | [1] |
| Molecular Formula | C₈H₁₃NO | [1] |
| Molecular Weight | 139.198 g/mol | [1] |
| Synonyms | (2-furylmethyl)propylamine, N-propyl-N-furfurylamine |
Synthesis and Manufacturing
While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible literature, a common and established method for the synthesis of N-substituted furfurylamines is through the reductive amination of furfural .
This process generally involves two key steps:
-
Imine Formation: Furfural is reacted with a primary amine (in this case, propan-1-amine) to form an imine intermediate. This reaction is typically acid-catalyzed.
-
Reduction: The resulting imine is then reduced to the corresponding secondary amine. This can be achieved using various reducing agents, such as sodium borohydride or through catalytic hydrogenation.
A generalized experimental workflow for this synthesis is presented below.
Caption: Generalized workflow for the synthesis of this compound.
Potential Biological and Pharmacological Significance
Direct experimental evidence for the biological activity of this compound is not available in the reviewed literature. However, the furan scaffold is a common motif in a wide range of biologically active molecules. This suggests that the title compound could be a candidate for various biological screenings.
General Activities of Furan-Containing Compounds
Furan derivatives have been reported to exhibit a broad spectrum of biological activities, including:
-
Antibacterial and Antifungal Properties: The furan nucleus is a key component of several antimicrobial agents.
-
Anti-inflammatory Effects: Certain furan-containing compounds have demonstrated anti-inflammatory potential.
-
Anticancer Activity: Various synthetic furan derivatives have been investigated for their cytotoxic effects on cancer cell lines.
Structure-Activity Relationship (SAR) Considerations
The biological activity of furan derivatives is often influenced by the nature and position of substituents on the furan ring. For this compound, the N-propyl group would be a key determinant of its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn would influence its interaction with biological targets.
The logical relationship for investigating the potential of this compound is outlined in the diagram below.
Caption: Logical workflow for the investigation of biological activity.
Physicochemical and Safety Data
The available data for this compound is primarily from supplier safety data sheets (SDS).
| Property | Value | Source |
| Hazard Statements | Not classified as hazardous according to GHS. | [1] |
| Recommended Use | For industrial use only. | [1] |
| First Aid Measures | Standard measures for chemical exposure (eye wash, skin wash, fresh air). | [1] |
| Fire-fighting Measures | Use dry chemical, CO₂, water spray, or alcohol-resistant foam. | [1] |
| Handling and Storage | Handle in a well-ventilated area. Store in a cool, dry place away from incompatible materials. | [1] |
Conclusion and Future Directions
This compound is a chemical compound for which there is a significant lack of in-depth scientific research and characterization in the public domain. While its synthesis can be inferred from established chemical principles, its biological activity and potential applications remain unexplored.
For researchers, scientists, and drug development professionals, this compound represents a largely untapped area of investigation. Future work should focus on:
-
Definitive Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol and full analytical characterization (NMR, IR, Mass Spectrometry).
-
Broad Biological Screening: Evaluation of the compound's activity in a wide range of in vitro assays to identify potential therapeutic areas.
-
In Silico Modeling: Computational studies to predict potential biological targets and guide experimental work.
The furan moiety continues to be a valuable scaffold in medicinal chemistry, and systematic investigation of less-studied derivatives such as this compound may yet yield novel and valuable discoveries.
References
Spectroscopic Profile of N-(furan-2-ylmethyl)propan-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound N-(furan-2-ylmethyl)propan-1-amine. Due to the limited availability of published experimental data for this specific molecule, this document presents a detailed analysis based on the known spectroscopic characteristics of its core structural components: furfurylamine and propan-1-amine. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development by providing anticipated spectral data, detailed experimental protocols for its acquisition, and a logical workflow for its analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of its structural analogues.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.5 | Singlet | 1H | H-5 (furan) |
| ~6.3 | Doublet of doublets | 1H | H-3 (furan) |
| ~6.2 | Multiplet | 1H | H-4 (furan) |
| ~3.7 | Singlet | 2H | -CH₂- (furan-CH₂) |
| ~2.6 | Triplet | 2H | -CH₂- (N-CH₂) |
| ~1.8 (variable) | Broad Singlet | 1H | -NH- |
| ~1.5 | Sextet | 2H | -CH₂- (propyl) |
| ~0.9 | Triplet | 3H | -CH₃ (propyl) |
Predicted in a standard deuterated solvent like CDCl₃ or DMSO-d₆.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~157 | Quaternary | C-2 (furan) |
| ~141 | CH | C-5 (furan) |
| ~110 | CH | C-3 (furan) |
| ~105 | CH | C-4 (furan) |
| ~45 | CH₂ | -CH₂- (furan-CH₂) |
| ~43 | CH₂ | -CH₂- (N-CH₂) |
| ~23 | CH₂ | -CH₂- (propyl) |
| ~12 | CH₃ | -CH₃ (propyl) |
Predicted in a standard deuterated solvent like CDCl₃ or DMSO-d₆.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3300 - 3500 | Medium, Broad | N-H Stretch | Secondary Amine |
| 3115 | Weak | C-H Stretch | Furan Ring |
| 2850 - 2960 | Medium-Strong | C-H Stretch | Alkyl Chain |
| ~1600, ~1504 | Medium | C=C Stretch | Furan Ring |
| 1000 - 1300 | Strong | C-N Stretch | Amine |
| ~730 | Strong | =C-H Bend | Furan Ring |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Possible Fragment |
| 139 | Moderate | [M]⁺ (Molecular Ion) |
| 96 | High | [M - C₃H₇]⁺ |
| 81 | High | [C₅H₅O]⁺ (Furfuryl cation) |
| 58 | High | [C₃H₈N]⁺ |
| 30 | High | [CH₄N]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
Reference the spectrum to the solvent peaks.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of the liquid sample directly onto the ATR crystal.
-
Alternatively, if the sample is a solid, place a small amount of the solid onto the crystal and apply pressure using the anvil.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Further dilute an aliquot of this solution to a final concentration of approximately 1-10 µg/mL.
-
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron impact (EI).
-
Data Acquisition:
-
Introduce the sample into the ion source. For ESI, this is typically done via direct infusion or through a liquid chromatography (LC) system. For EI, the sample is introduced into a vacuum chamber.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
An In-depth Technical Guide on the Molecular Structure and Conformation of N-(furan-2-ylmethyl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(furan-2-ylmethyl)propan-1-amine is a secondary amine featuring a furan ring connected to a propyl amine chain via a methylene bridge. Understanding its three-dimensional structure and conformational preferences is crucial for applications in medicinal chemistry and materials science, as these factors govern its interactions with biological targets and its physicochemical properties. This technical guide provides a detailed overview of the molecular structure of this compound, and, in the absence of direct experimental data for this specific molecule, extrapolates its conformational behavior based on established studies of the structurally similar compound, furfurylamine. Methodologies for its synthesis and characterization are also presented.
Molecular Structure
This compound consists of three key structural components: a five-membered aromatic furan ring, a methylene linker (-CH2-), and a propan-1-amine chain (-NH-CH2CH2CH3). The systematic IUPAC name for this compound is this compound.
Key Structural Features:
-
Furan Ring: A planar, aromatic heterocycle containing one oxygen atom. Its aromaticity influences the electronic properties of the molecule.
-
Methylene Bridge: Connects the furan ring at the C2 position to the nitrogen atom of the amine.
-
Propylamine Group: A flexible three-carbon alkyl chain attached to the nitrogen atom, which can adopt various conformations.
The overall molecular formula is C8H13NO, with a molecular weight of approximately 139.19 g/mol .[1][2] The molecule possesses four rotatable bonds, which contribute to its conformational flexibility.[1]
Conformational Analysis
The primary determinant of the conformation of the furfuryl moiety is the torsion angle around the C(ring)-C(methylene) bond. Studies on furfurylamine, utilizing gas-phase electron diffraction and computational methods, have revealed the presence of two main conformers: gauche and syn.[3]
-
Gauche Conformer: In this arrangement, the C-N bond is gauche with respect to the C-O bond of the furan ring.
-
Syn Conformer: Here, the C-N bond is syn-periplanar to the C=C double bond of the furan ring.
It is reasonable to assume that the propan-1-amine chain in this compound will not significantly alter these fundamental preferences of the furfuryl group. The conformational flexibility of the propyl chain itself will add further complexity to the overall conformational landscape.
The diagram below illustrates the key dihedral angle that defines the gauche and syn conformations.
Figure 1: Key dihedral angle in this compound.
Quantitative Conformational Data (from Furfurylamine Model)
The following table summarizes the conformational data for furfurylamine as determined by computational studies, which serves as a model for this compound.[3]
| Conformer | Dihedral Angle (φ) CCCN | Population at 298 K (Gas Phase) | Relative Free Energy (ΔG) |
| Gauche | ~114° | 75.7% | Lower |
| Syn | ~0° | 24.3% | Higher |
Experimental Protocols
Synthesis via Reductive Amination
A standard and effective method for the synthesis of this compound is the reductive amination of furfural with propan-1-amine.
Materials:
-
Furfural
-
Propan-1-amine
-
Reducing agent (e.g., sodium borohydride (NaBH4), sodium triacetoxyborohydride (STAB))
-
Anhydrous solvent (e.g., methanol, dichloromethane)
-
Glacial acetic acid (if using STAB)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)
Procedure:
-
Dissolve furfural in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add propan-1-amine to the solution (typically in a 1.0 to 1.2 molar equivalent).
-
If using STAB, add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for the formation of the intermediate imine.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent in portions to control the reaction rate and temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or GC-MS is recommended).
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
The workflow for this synthesis is depicted below.
Figure 2: Synthetic workflow for this compound.
Proposed Conformational Analysis
To definitively determine the conformational preferences of this compound, a combination of experimental and computational techniques would be required.
Experimental Methods:
-
Microwave Spectroscopy: In the gas phase, this technique can provide highly accurate rotational constants for different conformers, allowing for precise structural determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution, variable-temperature NMR experiments can provide insights into the dynamic exchange between conformers and potentially allow for the determination of their relative populations and the energy barriers to interconversion. Nuclear Overhauser effect (NOE) experiments can also provide information about through-space proximities of atoms, which is conformation-dependent.
Computational Methods:
-
Ab initio and Density Functional Theory (DFT) Calculations: High-level quantum chemical calculations (e.g., using methods like B3LYP or M06-2X with appropriate basis sets like 6-311++G(d,p)) can be used to perform a potential energy surface scan by systematically rotating the key dihedral angles. This allows for the identification of energy minima corresponding to stable conformers and the transition states connecting them. The relative energies of the conformers can then be calculated to predict their populations at a given temperature.
The logical workflow for a comprehensive conformational analysis is outlined below.
Figure 3: Workflow for conformational analysis.
Conclusion
While direct experimental data on the conformation of this compound is currently lacking, a robust model based on the well-studied furfurylamine suggests a preference for a gauche conformation of the furfuryl group. The inherent flexibility of the propyl amine chain will introduce additional accessible conformations. This guide provides a foundational understanding of its molecular structure and a clear pathway for its synthesis and detailed conformational analysis, leveraging both experimental and computational methodologies. Such studies are essential for elucidating the structure-activity relationships of this and related compounds in various scientific and industrial applications.
References
The Biological Versatility of Furan-Containing Secondary Amines: A Technical Guide for Drug Discovery
For Immediate Release
This technical guide provides an in-depth exploration of the biological activities of furan-containing secondary amines, a class of heterocyclic compounds demonstrating significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their diverse pharmacological effects, underlying mechanisms of action, and detailed experimental methodologies.
The furan nucleus, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry. Its incorporation into molecules, particularly those featuring a secondary amine group, has yielded compounds with a broad spectrum of biological activities. These activities range from antimicrobial and anticancer to anti-inflammatory and neuroprotective effects. This guide summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and visualizes associated signaling pathways and experimental workflows to facilitate further research in this promising area.
Biological Activities and Quantitative Data
Furan-containing secondary amines have been investigated for a variety of biological activities. The following tables summarize the quantitative data from several key studies, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Furan-Containing Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4 | MCF-7 (Breast) | 4.06 | [1] |
| Compound 7 | MCF-7 (Breast) | 2.96 | [1] |
| Compound 4d | HepG2 (Liver) | ~6.66 (calculated from 33.29% viability at 20 µg/mL) | [2] |
| Compound 4a | HepG2 (Liver) | ~7.00 (calculated from 35.01% viability at 20 µg/mL) | [2] |
| Compound 3a | HCT-116 (Colon) | 1.3 | [3] |
| Compound 3d | HCT-116 (Colon) | 1.6 | [3] |
Note: The IC50 values for compounds 4d and 4a were estimated from the provided cell viability percentages and concentrations, assuming a molecular weight of approximately 300 g/mol for calculation purposes.
Table 2: Enzyme Inhibitory Activity of Furan-Containing Compounds
| Compound ID | Enzyme | Kᵢ (mM) | Reference |
| Compound 3 | Acetylcholinesterase (AChE) | 0.10 | [4] |
| Compound 3 | Butyrylcholinesterase (BChE) | 0.07 | [4] |
| Compound 1 | Urease | 0.10 | [4] |
Table 3: Antimicrobial Activity of Furan-Containing Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 9 | E. coli | ~4.1 (calculated from 10 µM) | [5] |
| Compound 9 | S. aureus | ~4.1 (calculated from 10 µM) | [5] |
| Compound 10 | E. coli | ~4.4 (calculated from 10 µM) | [5] |
| Compound 10 | S. aureus | ~4.4 (calculated from 10 µM) | [5] |
Note: MIC values for compounds 9 and 10 were estimated from the provided molar concentrations, assuming molecular weights of approximately 410 g/mol and 440 g/mol respectively.
Key Signaling Pathways
The biological effects of furan-containing secondary amines are often mediated through their interaction with specific cellular signaling pathways. Two such pathways are the Mitogen-Activated Protein Kinase (MAPK) pathway and the Peroxisome Proliferator-Activated Receptor (PPAR) pathway.
The MAPK signaling cascade is crucial in regulating cell proliferation, differentiation, and apoptosis. Certain furan derivatives have been shown to modulate this pathway, impacting cellular responses to external stimuli.[6]
References
- 1. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrti.org [ijrti.org]
- 3. Efforts towards the synthesis of furan containing bioactive compounds [shareok.org]
- 4. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives [jstage.jst.go.jp]
- 5. hardydiagnostics.com [hardydiagnostics.com]
- 6. mdpi.com [mdpi.com]
Potential Pharmacological Profile of N-(furan-2-ylmethyl)propan-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document compiles and analyzes publicly available data on compounds structurally related to N-(furan-2-ylmethyl)propan-1-amine to project a potential pharmacological profile. No direct experimental data for this compound was found in the public domain at the time of this writing. The information presented herein is for research and informational purposes only and should be validated by in vitro and in vivo studies.
Executive Summary
This compound is a secondary amine containing a furan moiety. The furan nucleus is a common scaffold in many biologically active compounds, conferring a wide range of pharmacological properties.[1][2][3] This technical guide provides a potential pharmacological profile of this compound based on the known activities of structurally similar molecules and in silico predictions. The primary aim is to offer a foundational resource for researchers interested in the further investigation and development of this compound. Based on the analysis of related compounds, this compound may exhibit activities related to the central nervous system (CNS), and potentially possess antimicrobial or enzyme inhibitory properties. This guide outlines a proposed synthesis, predicted physicochemical and pharmacokinetic properties, potential pharmacological targets, and detailed experimental protocols for the validation of these hypotheses.
Chemical Synthesis and Physicochemical Properties
The synthesis of this compound can be achieved through reductive amination of furfural with propan-1-amine. This is a common and efficient method for the preparation of secondary amines.[4]
Synthesis Protocol: Reductive Amination
Materials:
-
Furfural
-
Propan-1-amine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of furfural (1.0 eq) in 1,2-dichloroethane, add propan-1-amine (1.2 eq).
-
Stir the mixture at room temperature for 1 hour to form the corresponding imine.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Predicted Physicochemical Properties
Quantitative predictions of the physicochemical properties of this compound are summarized in the table below. These values were obtained using publicly available in silico tools.
| Property | Predicted Value | Reference Tool |
| Molecular Formula | C₈H₁₃NO | - |
| Molecular Weight | 139.19 g/mol | - |
| logP | 1.75 | SwissADME |
| Topological Polar Surface Area (TPSA) | 29.54 Ų | SwissADME |
| Hydrogen Bond Donors | 1 | SwissADME |
| Hydrogen Bond Acceptors | 2 | SwissADME |
| Water Solubility | Soluble | SwissADME |
| Lipinski's Rule of Five | No violations | SwissADME |
Potential Pharmacological Activities
The pharmacological profile of this compound is inferred from the activities of structurally related compounds containing the N-(furan-2-ylmethyl)amine core.
Central Nervous System (CNS) Activity
A structurally similar compound, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), has been identified as a potential cognitive enhancer and a reversible inhibitor of monoamine oxidase B (MAO-B). This suggests that this compound could also interact with CNS targets.
Potential Targets:
-
Monoamine Oxidases (MAO-A and MAO-B)
-
Other neurotransmitter receptors or transporters
Antimicrobial Activity
Derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine have demonstrated antibacterial and antimycobacterial activities.[2] The furan ring is a known pharmacophore in various antimicrobial agents.[1][3]
Potential Targets:
-
Bacterial cell wall synthesis enzymes
-
Bacterial DNA gyrase
-
Other essential bacterial enzymes
Enzyme Inhibition
Various furan derivatives have been shown to inhibit a range of enzymes. For example, N-(furan-2-ylmethyl)thiophene-2-carboxamide has been investigated for its inhibitory effects on urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[5]
Potential Targets:
-
Cholinesterases (AChE, BChE)
-
Urease
-
Other metabolic or signaling enzymes
Predicted Pharmacokinetics (ADMET)
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) provides a preliminary assessment of the drug-like properties of this compound.[6][7]
| ADMET Property | Predicted Outcome | Reference Tool |
| Absorption | ||
| Gastrointestinal Absorption | High | SwissADME |
| Blood-Brain Barrier Permeant | Yes | SwissADME |
| P-glycoprotein Substrate | No | SwissADME |
| Distribution | ||
| Volume of Distribution (VDss) | - | - |
| Metabolism | ||
| CYP1A2 inhibitor | No | SwissADME |
| CYP2C19 inhibitor | No | SwissADME |
| CYP2C9 inhibitor | Yes | SwissADME |
| CYP2D6 inhibitor | Yes | SwissADME |
| CYP3A4 inhibitor | No | SwissADME |
| Excretion | ||
| - | - | - |
| Toxicity | ||
| AMES Toxicity | No | - |
| Hepatotoxicity | - | - |
Experimental Protocols
The following are detailed methodologies for key experiments to validate the potential pharmacological profile of this compound.
MAO-B Inhibition Assay
Objective: To determine the inhibitory potential of this compound against human monoamine oxidase B.
Materials:
-
Recombinant human MAO-B
-
Kynuramine (substrate)
-
4-Hydroxyquinoline (fluorescent product)
-
Test compound (this compound)
-
Positive control (e.g., Selegiline)
-
Phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in phosphate buffer.
-
In a 96-well plate, add 50 µL of recombinant human MAO-B solution to each well.
-
Add 25 µL of the test compound or control solution to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of kynuramine substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 2N NaOH.
-
Measure the fluorescence of 4-hydroxyquinoline at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound (this compound)
-
Positive control (e.g., Ciprofloxacin)
-
96-well clear microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in MHB in a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial suspension to each well containing the diluted compounds.
-
Include a growth control (bacteria in MHB without compound) and a sterility control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound at which no visible growth is observed. This can be done visually or by measuring the optical density at 600 nm.
Visualizations
Proposed Synthesis Workflow
Caption: Reductive amination synthesis of this compound.
Potential MAO-B Inhibition Signaling Pathway
Caption: Potential inhibition of MAO-B by this compound.
ADMET Prediction Workflow
Caption: Workflow for in silico prediction of ADMET properties.
Conclusion
This technical guide provides a comprehensive overview of the potential pharmacological profile of this compound. By synthesizing information from structurally related compounds and employing in silico predictive models, we have outlined potential activities in the central nervous system, as well as antimicrobial and enzyme inhibitory effects. The provided synthesis route and detailed experimental protocols offer a clear path for the empirical validation of these hypotheses. Further investigation into this compound is warranted to fully elucidate its pharmacological properties and therapeutic potential.
References
- 1. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempoint.com [chempoint.com]
- 4. Furfurylamine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. audreyli.com [audreyli.com]
"N-(furan-2-ylmethyl)propan-1-amine" solubility and stability studies
An In-depth Technical Guide to the Solubility and Stability of N-(furan-2-ylmethyl)propan-1-amine for Researchers and Drug Development Professionals
Introduction
This compound is a secondary amine featuring a furan ring, a structural motif of interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2][3] The furan ring can act as a bioisostere for phenyl rings, potentially improving pharmacokinetic properties such as metabolic stability and bioavailability.[1] Understanding the solubility and stability of this compound is a critical prerequisite for its development as a potential therapeutic agent, influencing its formulation, storage, and in vivo performance.
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound based on the known properties of its constituent functional groups—the furan ring and the secondary amine. Furthermore, this document outlines detailed experimental protocols for the systematic evaluation of its solubility and stability, aligning with established pharmaceutical industry guidelines.
Predicted Physicochemical Properties and Solubility
While specific experimental data for this compound is not extensively available in public literature, its solubility profile can be inferred from its structural components: furfurylamine and n-propylamine. Furfurylamine is reported to be miscible with water, while n-propylamine is also soluble.[4][5][6][7] The presence of the amine group, which is basic in nature, is expected to significantly influence its solubility in acidic aqueous solutions.[8][9] Like other amines, this compound will likely react with acids to form more soluble ammonium salts.[8][10]
Table 1: Predicted Solubility of this compound
| Solvent System | Predicted Solubility | Rationale |
| Water | Likely soluble to some extent | Based on the water solubility of the parent compounds, furfurylamine and n-propylamine.[4][5][6][7] |
| Aqueous Acid (e.g., 5% HCl) | High | Amines are basic and will form water-soluble salts in acidic solutions.[8][9][10] |
| Aqueous Base (e.g., 5% NaOH) | Low | The compound is a base and is therefore not expected to be soluble in basic solutions.[11] |
| Organic Solvents (e.g., ethanol, ether, chloroform) | Likely soluble | Based on the reported solubility of furfurylamine in ethanol, ether, and slightly in chloroform.[5][12] |
Experimental Protocol for Solubility Determination
A systematic approach to determining the solubility of this compound is crucial. The following protocol outlines a qualitative and semi-quantitative method.
Qualitative Solubility Testing
This initial screening provides a general understanding of the compound's solubility characteristics.
Materials:
-
This compound
-
Test tubes
-
Vortex mixer
-
Solvents: Deionized water, 5% (w/v) HCl, 5% (w/v) NaOH, Ethanol, Methanol, Dichloromethane, Ethyl acetate
-
pH paper
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vigorously mix the contents using a vortex mixer for 30 seconds.
-
Visually inspect the solution for the presence of undissolved solid.
-
If the compound dissolves, add another 1 mL of the solvent and observe again.
-
If the compound is water-soluble, test the pH of the solution using pH paper. An alkaline pH would be indicative of the amine's basicity.[10]
-
Record the observations as "freely soluble," "soluble," "sparingly soluble," or "insoluble."
Workflow for Qualitative Solubility Determination
Caption: Workflow for qualitative solubility assessment.
Stability Profile and Considerations
The stability of this compound is influenced by both the furan ring and the secondary amine functional group.
-
Furan Ring Stability: The furan ring is susceptible to degradation under strongly acidic conditions, which can lead to ring-opening and polymerization.[13] However, the presence of substituents can influence this stability. The furan ring can also undergo oxidation.[13]
-
Amine Stability: Amines can be susceptible to oxidation, and their salts may have different stability profiles compared to the free base.
For pharmaceutical development, stability testing should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH).[14][15][16]
Table 2: Potential Stability Issues and Recommended Testing Conditions
| Condition | Potential Degradation Pathway | Recommended Testing |
| pH | Acid-catalyzed furan ring opening and polymerization.[13] | Stability testing in a range of pH buffers (e.g., pH 2, 7, 9) at controlled temperatures. |
| Temperature | General acceleration of degradation reactions. | Accelerated stability studies (e.g., 40°C/75% RH) and long-term studies at intended storage conditions (e.g., 25°C/60% RH).[14][17] |
| Light | Photodegradation. | Photostability studies as per ICH Q1B guidelines. |
| Oxidation | Oxidation of the furan ring or the amine. | Testing in the presence of oxidizing agents or with exposure to air. |
Experimental Protocol for Stability Assessment
A comprehensive stability study is essential to determine the shelf-life and appropriate storage conditions.
Forced Degradation Study
This study is designed to identify potential degradation products and pathways.
Materials:
-
This compound
-
Solutions of HCl (e.g., 0.1 M), NaOH (e.g., 0.1 M), and H₂O₂ (e.g., 3%)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Photostability chamber
-
Temperature-controlled ovens
Procedure:
-
Prepare solutions of this compound in a suitable solvent.
-
Expose the solutions to various stress conditions:
-
Acidic: Add HCl and heat (e.g., at 60°C).
-
Basic: Add NaOH and heat (e.g., at 60°C).
-
Oxidative: Add H₂O₂ and keep at room temperature.
-
Thermal: Heat the solid compound and a solution of the compound.
-
Photolytic: Expose the solid compound and a solution to light according to ICH Q1B guidelines.
-
-
At specified time points, withdraw samples and analyze them by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Workflow for a Forced Degradation Study
Caption: Workflow for a forced degradation study.
Conclusion
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 2. ijabbr.com [ijabbr.com]
- 3. researchgate.net [researchgate.net]
- 4. Furfurylamine | C5H7NO | CID 3438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Furfurylamine | 617-89-0 [chemicalbook.com]
- 6. Propylamine - Wikipedia [en.wikipedia.org]
- 7. N-PROPYLAMINE - Ataman Kimya [atamanchemicals.com]
- 8. chemhaven.org [chemhaven.org]
- 9. byjus.com [byjus.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. Furfurylamine CAS#: 617-89-0 [m.chemicalbook.com]
- 13. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 14. japsonline.com [japsonline.com]
- 15. researchgate.net [researchgate.net]
- 16. www3.paho.org [www3.paho.org]
- 17. edaegypt.gov.eg [edaegypt.gov.eg]
A Technical Guide to Quantum Chemical Calculations for N-(furan-2-ylmethyl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide to performing quantum chemical calculations on N-(furan-2-ylmethyl)propan-1-amine. It is intended for researchers and professionals in the fields of computational chemistry, materials science, and drug development. This guide outlines the theoretical background, computational methodologies, and expected data outputs for a thorough in silico analysis of the target molecule. While specific experimental data for this compound is not available in the public domain, this paper presents a robust framework for its computational investigation, complete with illustrative data tables and a standardized workflow diagram.
Introduction
This compound is a heterocyclic amine containing a furan ring and a propyl amine side chain. Furan derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. Quantum chemical calculations provide a powerful, non-invasive method to elucidate the molecular structure, electronic properties, and reactivity of such molecules. These computational insights are invaluable for understanding reaction mechanisms, predicting spectroscopic properties, and guiding the design of novel therapeutic agents and functional materials.
This guide details the application of Density Functional Theory (DFT), a widely used and reliable computational method, to study this compound. DFT has been successfully employed to investigate various furan derivatives, providing accurate predictions of their molecular properties.[1][2][3][4]
Computational Methodology (Proposed Experimental Protocol)
The following protocol outlines a standard and effective approach for the quantum chemical analysis of this compound using DFT.
2.1. Software
All calculations can be performed using a licensed version of the Gaussian 16 suite of programs. Visualization and analysis of the results can be carried out with GaussView 6.
2.2. Molecular Structure and Optimization
The initial 3D structure of this compound is to be built using the GaussView 6 graphical interface. A full geometry optimization will then be performed in the gas phase using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules. The optimization process is considered complete when the forces on each atom are below 0.00045 Ha/Bohr and the displacement for the next step is below 0.0018 Bohr.
2.3. Vibrational Frequency Analysis
Following geometry optimization, vibrational frequency calculations will be performed at the same B3LYP/6-311++G(d,p) level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule, which can be compared with experimental data for validation.
2.4. Electronic Properties and Reactivity Descriptors
The electronic properties of the molecule will be investigated by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO energy correlating to the ability to donate an electron and the LUMO energy relating to the ability to accept an electron. The HOMO-LUMO energy gap is an important indicator of molecular stability.
From the HOMO and LUMO energies, global reactivity descriptors can be calculated as follows:
-
Ionization Potential (I): I ≈ -EHOMO
-
Electron Affinity (A): A ≈ -ELUMO
-
Electronegativity (χ): χ = (I + A) / 2
-
Chemical Hardness (η): η = (I - A) / 2
-
Chemical Softness (S): S = 1 / (2η)
-
Electrophilicity Index (ω): ω = μ² / (2η) where μ is the electronic chemical potential (μ = -χ).
Illustrative Data Presentation
The following tables represent the type of quantitative data that would be generated from the proposed computational study. The values presented are hypothetical and for illustrative purposes only.
Table 1: Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | ||
| C1-O1 | 1.37 | |
| C4-O1 | 1.36 | |
| C1-C2 | 1.35 | |
| C2-C3 | 1.44 | |
| C3-C4 | 1.36 | |
| C1-C5 | 1.50 | |
| C5-N1 | 1.47 | |
| N1-C6 | 1.48 | |
| C6-C7 | 1.54 | |
| C7-C8 | 1.54 | |
| Bond Angles (°) | ||
| C4-O1-C1 | 106.5 | |
| O1-C1-C2 | 110.8 | |
| C1-C2-C3 | 106.8 | |
| C2-C3-C4 | 106.8 | |
| O1-C4-C3 | 109.1 | |
| C1-C5-N1 | 112.5 | |
| C5-N1-C6 | 114.2 | |
| N1-C6-C7 | 111.8 | |
| C6-C7-C8 | 113.1 | |
| Dihedral Angles (°) | ||
| C4-O1-C1-C5 | 179.8 | |
| O1-C1-C5-N1 | -121.3 | |
| C1-C5-N1-C6 | 175.4 | |
| C5-N1-C6-C7 | -178.9 | |
| N1-C6-C7-C8 | 65.2 |
Table 2: Calculated Vibrational Frequencies (Illustrative)
| Mode | Frequency (cm⁻¹) | IR Intensity | Assignment |
| 1 | 3450 | 55.3 | N-H Stretch |
| 2 | 3140 | 25.1 | C-H Stretch (Furan) |
| 3 | 2960 | 45.8 | C-H Stretch (Aliphatic) |
| 4 | 1580 | 30.2 | C=C Stretch (Furan) |
| 5 | 1450 | 20.7 | CH₂ Scissoring |
| 6 | 1380 | 15.4 | C-N Stretch |
| 7 | 1070 | 65.9 | C-O-C Stretch (Furan) |
Table 3: Electronic Properties and Reactivity Descriptors (Illustrative)
| Parameter | Value (eV) |
| EHOMO | -6.25 |
| ELUMO | -0.85 |
| HOMO-LUMO Gap (ΔE) | 5.40 |
| Ionization Potential (I) | 6.25 |
| Electron Affinity (A) | 0.85 |
| Electronegativity (χ) | 3.55 |
| Chemical Hardness (η) | 2.70 |
| Chemical Softness (S) | 0.185 |
| Electrophilicity Index (ω) | 2.33 |
Visualization of Computational Workflow
The following diagram illustrates the logical workflow for the quantum chemical calculations described in this guide.
Conclusion
This technical guide provides a comprehensive and standardized protocol for the quantum chemical investigation of this compound. By following the outlined DFT-based methodology, researchers can obtain valuable insights into the geometric, vibrational, and electronic properties of this molecule. The resulting data, presented in a structured format as illustrated, can significantly contribute to the understanding of its chemical behavior and potential applications in drug design and materials science. The provided workflow diagram serves as a clear visual guide for the computational process, ensuring a systematic and valid theoretical study.
References
Methodological & Application
Application Notes and Protocols for the Reductive Amination of Furfural with Propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the reductive amination of furfural with propan-1-amine, a key reaction for the synthesis of N-propylfurfurylamine. This compound and its derivatives are valuable intermediates in the pharmaceutical and agrochemical industries. The protocol is based on established methods for the reductive amination of furanic aldehydes.[1][2][3]
The synthesis proceeds via a two-step, one-pot reaction. The initial step involves the condensation of furfural with propan-1-amine to form an intermediate imine. This is followed by the in-situ catalytic hydrogenation of the imine to yield the desired secondary amine, N-propylfurfurylamine.[1][4] This method avoids the isolation of the potentially unstable imine intermediate, often leading to higher yields and a more efficient process.[1]
Various catalytic systems have been employed for the reductive amination of furfural and related compounds, including those based on nickel, cobalt, ruthenium, rhodium, and palladium.[5][6][7][8] The choice of catalyst, solvent, and reaction conditions can significantly influence the reaction's efficiency and selectivity.[9][10] Non-precious metal catalysts, such as those based on nickel and copper, are gaining attention due to their lower cost and availability.[2][6]
Experimental Protocols
Materials and Equipment:
-
Furfural (freshly distilled)
-
Propan-1-amine
-
Methanol (anhydrous)
-
Catalyst (e.g., CuAlOₓ, Ni-based catalyst, or Pd/C)
-
Hydrogen gas (high purity)
-
Batch reactor or a continuous flow reactor system (e.g., H-Cube Pro)[1]
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
Analytical equipment for product characterization (GC-MS, NMR)
Generalized Protocol for Two-Step, One-Pot Reductive Amination:
This protocol is a generalized procedure based on similar reductive aminations of furanic aldehydes.[1] Optimization of specific parameters may be required to achieve the highest yield for the reaction between furfural and propan-1-amine.
-
Condensation (Imine Formation):
-
In a suitable reaction vessel, dissolve furfural (1.0 eq) in anhydrous methanol to a concentration of approximately 0.05 M.
-
Add propan-1-amine (1.0 to 1.2 eq) to the solution.
-
Stir the mixture at room temperature (25 °C) for a period of 3 to 16 hours to allow for the formation of the intermediate imine. The reaction progress can be monitored by techniques such as TLC or GC.
-
-
Catalytic Hydrogenation (Amine Formation):
-
For a Batch Reactor:
-
Transfer the methanolic solution of the imine to a high-pressure autoclave containing the catalyst (e.g., 5 mol% of a heterogeneous catalyst).
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80-130 °C) with vigorous stirring.[6][9]
-
Maintain the reaction for a specified time (e.g., 2-6 hours) or until hydrogen uptake ceases.
-
-
For a Flow Reactor (e.g., H-Cube Pro): [1]
-
Pack a catalyst cartridge with the chosen catalyst (e.g., CuAlOₓ).[1]
-
In-situ reduce the catalyst according to the manufacturer's or literature procedure. For CuAlOₓ, this involves reduction with hydrogen to form metallic copper nanoparticles.[1]
-
Pump the methanolic solution of the imine through the heated catalyst cartridge at a defined flow rate.
-
Introduce hydrogen gas into the system at the desired pressure (e.g., 10 bar) and temperature (e.g., 100 °C).[1]
-
Collect the product solution as it elutes from the reactor.
-
-
-
Work-up and Purification:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the heterogeneous catalyst.
-
Wash the catalyst with a small amount of methanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation or column chromatography to yield pure N-propylfurfurylamine.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Presentation
The following tables summarize typical reaction conditions and yields for the reductive amination of furfural and related compounds with various amines and catalysts, providing a reference for process optimization.
Table 1: Reductive Amination of Furanic Aldehydes with Primary Amines
| Aldehyde | Amine | Catalyst | Solvent | Temp. (°C) | H₂ Pressure (bar) | Time (h) | Yield (%) | Reference |
| 5-Hydroxymethylfurfural | Aniline | CuAlOₓ | Methanol | 100 | 10 | - | 98 | [1] |
| 5-Hydroxymethylfurfural | Benzylamine | Ni₆AlOₓ | Water | 100 | 3 | 6 | 76 | [2] |
| 5-Hydroxymethylfurfural | Aniline | Ni₆AlOₓ | Water | 100 | 3 | 6 | 85 | [2] |
| Furfural | Ammonia | Rh/Al₂O₃ | Water | 80 | 20 | 2 | 92 (selectivity) | [4][9] |
| Furfural | Ammonia | Raney Ni | 1,4-Dioxane | 130 | 20 | 3 | 96.3 (selectivity) | [6] |
| Furfural | Ammonia | Ni₆AlOₓ | Water | 100 | 4 | 5 | 90 | [2] |
Table 2: Influence of Reaction Parameters on Furfural Reductive Amination with Ammonia
| Catalyst | Temp. (°C) | H₂ Pressure (MPa) | Substrate/Ammonia Ratio | Solvent | Furfural Conversion (%) | Furfurylamine Selectivity (%) | Reference |
| Raney Ni | 130 | 2.0 | 1:2 | 1,4-Dioxane | 100 | 96.3 | [6] |
| Rh/Al₂O₃ | 80 | 2.0 | - | Water | - | ~92 | [4][9] |
| NiSi-T | 90 | - | 2.4 (NH₃/FAL) | - | - | 94.2 | [5] |
| Raney Co | 120 | 1.0 | - | Methanol | - | 98.9 | [7] |
Mandatory Visualization
The following diagrams illustrate the key processes and relationships in the reductive amination of furfural.
References
- 1. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. sandermanpub.net [sandermanpub.net]
- 7. researchgate.net [researchgate.net]
- 8. Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Catalytic Synthesis of N-(furan-2-ylmethyl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the catalytic synthesis of N-(furan-2-ylmethyl)propan-1-amine. The primary method described is the reductive amination of furfural with propan-1-amine, a robust and widely applicable method for the formation of C-N bonds.
Introduction
This compound is a secondary amine containing a furan moiety, a common structural motif in pharmaceuticals and agrochemicals. Its synthesis is of significant interest for the development of novel chemical entities. Catalytic reductive amination represents an efficient and atom-economical approach for the synthesis of such amines from readily available starting materials derived from biomass, such as furfural.[1][2] This method involves the reaction of a carbonyl compound (furfural) with an amine (propan-1-amine) to form an imine intermediate, which is subsequently reduced in situ to the desired amine. Various heterogeneous catalysts, including those based on nickel, cobalt, ruthenium, and palladium, have been shown to be effective for this transformation.[3][4][5]
Reaction Principle
The synthesis of this compound is achieved through a one-pot reductive amination reaction. The key steps involve:
-
Imine Formation: Furfural reacts with propan-1-amine to form the corresponding N-(furan-2-ylmethylene)propan-1-imine. This reaction is typically reversible and often catalyzed by mild acids.
-
Catalytic Hydrogenation: The formed imine is then hydrogenated in the presence of a heterogeneous catalyst and a hydrogen source (e.g., H₂ gas) to yield the final product, this compound.
Side reactions can include the hydrogenation of the furfural to furfuryl alcohol or the further reaction of the product to form tertiary amines.[6] The choice of catalyst and reaction conditions is crucial to maximize the yield and selectivity towards the desired secondary amine.[7]
Experimental Protocol: Reductive Amination of Furfural with Propan-1-amine
This protocol details a general procedure for the synthesis of this compound using a supported nickel catalyst.
Materials:
-
Furfural (freshly distilled)
-
Propan-1-amine
-
Supported Nickel Catalyst (e.g., Ni/SiO₂, Ni/Al₂O₃)
-
Solvent (e.g., Methanol, Ethanol, or 1,4-Dioxane)
-
Hydrogen gas (H₂)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
High-pressure autoclave reactor
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Reactor Setup:
-
Ensure the high-pressure autoclave reactor is clean and dry.
-
Add the supported nickel catalyst (e.g., 5 mol% relative to furfural) to the reactor vessel.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen) three times to remove any air.
-
-
Addition of Reagents:
-
Under an inert atmosphere, add the solvent (e.g., 50 mL for a 10 mmol scale reaction) to the reactor.
-
Add furfural (e.g., 10 mmol).
-
Add propan-1-amine (a slight excess, e.g., 12 mmol, is often beneficial).
-
-
Reaction:
-
Seal the reactor completely.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-5 MPa).
-
Begin stirring and heat the reaction mixture to the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by GC-MS or TLC. The reaction is typically complete within 4-24 hours.
-
-
Work-up:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas in a well-ventilated fume hood.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can often be washed with a small amount of the solvent and potentially reused.
-
Remove the solvent from the filtrate using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the reductive amination of furfural to produce various amines using different catalytic systems. This data provides a comparative basis for the expected outcomes in the synthesis of this compound.
| Catalyst | Amine Source | Solvent | Temperature (°C) | H₂ Pressure (MPa) | Yield (%) | Reference |
| Ni/SiO₂ | Ammonia | 1,4-Dioxane | 130 | 5.2 | 90-94 | [5] |
| Co/NC-700 | Ammonia | Methanol | 120 | 2 | 99 | [1] |
| Ru/T-ZrO₂ | Ammonia | Methanol | 80 | 2 | 99 | [6] |
| Pd/MoO₃-ₓ | Ammonia | Ethanol | 80 | 2 | 84 | [3] |
| 10Ni/Al₂O₃ | Ammonia | Methanol | 100 | 2 | 92 | [1] |
| Raney Co | Ammonia | Methanol | 120 | 2 | 99 | [1] |
| NiSi-T | Ammonia | Not Specified | 90 | Not Specified | 94.2 | [7] |
Visualizations
Reaction Pathway
The following diagram illustrates the catalytic synthesis of this compound from furfural and propan-1-amine.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
This diagram outlines the key steps in the experimental protocol for the synthesis.
Caption: Workflow for the catalytic synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective catalysis for the reductive amination of furfural toward furfurylamine by graphene-co-shelled cobalt nanoparticles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for N-(furan-2-ylmethyl)propan-1-amine as a Corrosion Inhibitor for Mild Steel
Disclaimer: No direct experimental data has been found for N-(furan-2-ylmethyl)propan-1-amine as a corrosion inhibitor. The following application notes and protocols are based on studies of the closely related and structurally similar compound, Furfurylamine (FAM) . Furfurylamine shares the core furan-2-ylmethylamine structure and is expected to exhibit a similar corrosion inhibition mechanism. All quantitative data presented is for Furfurylamine and its methylated analog, 5-methylfurfurylamine (MFA), as reported in the literature.
Introduction
Organic compounds containing heteroatoms such as nitrogen and oxygen, along with aromatic rings, are effective corrosion inhibitors for metals in acidic environments.[1] Furan derivatives, derivable from biomass, are considered green and sustainable corrosion inhibitors.[1][2] this compound, a furan-amine derivative, is anticipated to be an effective corrosion inhibitor for mild steel due to the presence of the furan ring with its oxygen heteroatom and the nitrogen atom in the amine group. These features allow the molecule to adsorb onto the metal surface, forming a protective barrier against corrosive agents.[1][3] The inhibition mechanism involves the sharing of electrons from the oxygen and nitrogen atoms with the vacant d-orbitals of iron, as well as the interaction of the pi-electrons of the furan ring with the metal surface.[2]
Data Presentation
The following tables summarize the quantitative data for the corrosion inhibition of mild steel in 1 M HCl by Furfurylamine (FAM) and 5-methylfurfurylamine (MFA) at a concentration of 0.005M, as determined by potentiodynamic polarization.
Table 1: Potentiodynamic Polarization Parameters for Mild Steel in 1 M HCl in the Absence and Presence of Furan-Amine Inhibitors. [4]
| Inhibitor | Concentration (M) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| Blank | 0 | -489 | 1280 | 103 | -146 | - |
| Furfurylamine (FAM) | 0.005 | -477 | 746 | 98 | -135 | 41.75 |
| 5-methylfurfurylamine (MFA) | 0.005 | -468 | 195 | 89 | -123 | 84.77 |
Ecorr: Corrosion Potential, Icorr: Corrosion Current Density, βa: Anodic Tafel Slope, βc: Cathodic Tafel Slope
Experimental Protocols
The following are detailed protocols for the key experiments used to evaluate the corrosion inhibition performance of furan-amine derivatives.
This gravimetric method provides a straightforward determination of the average corrosion rate.[5]
Objective: To determine the corrosion rate of mild steel in the presence and absence of the inhibitor and to calculate the inhibition efficiency.
Materials:
-
Mild steel coupons of known dimensions and composition.
-
Corrosive medium (e.g., 1 M HCl).
-
This compound (or analogous inhibitor).
-
Acetone, ethanol, and distilled water for cleaning.
-
Abrasive papers of different grades (e.g., 200 to 1200 grit).
-
Analytical balance (accuracy ±0.1 mg).
-
Water bath or thermostat for temperature control.
-
Glass hooks and beakers.
Procedure:
-
Coupon Preparation: Mechanically polish the mild steel coupons with a series of abrasive papers to achieve a smooth, mirror-like surface.
-
Cleaning: Degrease the polished coupons by washing with acetone, followed by rinsing with ethanol and then distilled water.
-
Drying and Weighing: Dry the cleaned coupons in a desiccator and accurately weigh them using an analytical balance to determine the initial weight (W_initial).
-
Inhibitor Solution Preparation: Prepare the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor.
-
Immersion: Immerse the pre-weighed coupons in the test solutions using glass hooks. Ensure the coupons are fully submerged.
-
Exposure: Maintain the beakers in a water bath at a constant temperature for a specified immersion period (e.g., 6 hours).
-
Post-Exposure Cleaning: After the immersion period, retrieve the coupons, and gently clean them with a soft brush to remove corrosion products. Rinse with distilled water and acetone.
-
Drying and Final Weighing: Dry the coupons in a desiccator and re-weigh them to obtain the final weight (W_final).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × T × ρ), where ΔW is in mg, A is the surface area in cm², T is the immersion time in hours, and ρ is the density of mild steel in g/cm³.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
This electrochemical technique is used to determine the corrosion kinetics, including the corrosion current and potential, and to understand the inhibition mechanism (anodic, cathodic, or mixed-type).[6][7]
Objective: To evaluate the effect of the inhibitor on the anodic and cathodic reactions of the corrosion process.
Materials:
-
Potentiostat/Galvanostat.
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Mild steel specimen.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter Electrode (CE): Platinum or graphite rod.
-
-
Corrosive medium (e.g., 1 M HCl) with and without the inhibitor.
Procedure:
-
Electrode Preparation: The mild steel working electrode is prepared as described in the weight loss protocol (polishing and cleaning). The electrode is then mounted in a holder, exposing a known surface area to the electrolyte.
-
Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Fill the cell with the test solution.
-
Open Circuit Potential (OCP) Measurement: Allow the system to stabilize by measuring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.
-
Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis:
-
Plot the potential (E) versus the logarithm of the current density (log I).
-
Use Tafel extrapolation to determine the corrosion potential (Ecorr) and corrosion current density (Icorr).
-
The inhibition efficiency (IE%) is calculated using the Icorr values: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100.
-
Analyze the shift in Ecorr and the changes in the anodic (βa) and cathodic (βc) Tafel slopes to determine the type of inhibition.
-
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, offering insights into the protective film formation.[8]
Objective: To characterize the inhibitor film and understand the mechanism of corrosion inhibition.
Materials:
-
Potentiostat/Galvanostat with a frequency response analyzer.
-
Three-electrode electrochemical cell (as in the potentiodynamic polarization setup).
-
Corrosive medium with and without the inhibitor.
Procedure:
-
Electrode and Cell Preparation: Prepare the working electrode and assemble the electrochemical cell as described for the potentiodynamic polarization experiment.
-
OCP Stabilization: Allow the system to stabilize at the OCP for 30-60 minutes.
-
Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
Present the impedance data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
The inhibition efficiency (IE%) can be calculated from the Rct values: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100.
-
Visualizations
Caption: Experimental workflow for evaluating corrosion inhibitors.
Caption: Proposed corrosion inhibition mechanism on a mild steel surface.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. unram.sgp1.digitaloceanspaces.com [unram.sgp1.digitaloceanspaces.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jasn.uotechnology.edu.iq [jasn.uotechnology.edu.iq]
- 6. Exploring the Corrosion Potential of Three Bio-Based Furan Derivatives on Mild Steel in Aqueous HCl Solution: An Experimental Inquiry Enhanced by Theoretical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application of N-(furan-2-ylmethyl)propan-1-amine Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific medicinal chemistry applications for "N-(furan-2-ylmethyl)propan-1-amine" are not extensively documented in publicly available literature, the core scaffold of N-(furan-2-ylmethyl)amine is a key constituent in a variety of derivatives exhibiting significant biological activities. This document provides an overview of the potential applications of this structural motif in medicinal chemistry, drawing upon data from closely related analogs. The information presented herein is intended to guide researchers in the potential development of novel therapeutics based on the N-(furan-2-ylmethyl)amine framework. The protocols and data are derived from published studies on these related compounds.
Application Notes
The N-(furan-2-ylmethyl)amine scaffold has been identified as a versatile pharmacophore, with derivatives demonstrating a broad spectrum of biological activities. Key potential therapeutic applications include:
-
Antimicrobial Agents: Derivatives incorporating the N-(furan-2-ylmethyl)amine moiety have shown potent activity against a range of bacterial and fungal pathogens. Notably, the introduction of heterocyclic moieties, such as tetrazoles, has led to compounds with significant antimicrobial efficacy.
-
Anticancer Therapeutics: Several studies have reported the cytotoxic effects of N-(furan-2-ylmethyl)amine derivatives against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.
-
Neurological Agents: Specific analogs have been investigated for their potential in treating neurodegenerative diseases. For example, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) has been identified as a monoamine oxidase B (MAO-B) inhibitor with potential cognitive-enhancing properties.[1]
The furan ring itself is a well-established component in many biologically active compounds, contributing to a diverse range of pharmacological effects including anti-inflammatory, analgesic, antiviral, and cardiovascular activities.[2][3][4]
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for various derivatives of the N-(furan-2-ylmethyl)amine scaffold.
Table 1: Antimicrobial Activity of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives [5]
| Compound/Derivative | Test Organism | MIC (µg/mL) |
| 3-chloro-4-fluorophenyl derivative | Various standard bacterial strains | 0.25 - 4 |
| 3-chloro-4-fluorophenyl derivative | Clinical cocci | 2 - 16 |
| 3-chloro-4-methylphenyl analogue | Various standard bacterial strains | Similar to 3-chloro-4-fluorophenyl derivative |
| Compound 6 (specific derivative) | S. epidermidis (hospital strains) | 4 |
| Compound 6 (specific derivative) | S. epidermidis T 5501 851/19 (clinical strain) | 2 |
| Various tetrazole derivatives | Gram-positive and Gram-negative rods | 8 - 256 |
Table 2: Cytotoxic Activity of Furan-based Derivatives [6][7]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | HeLa | 62.37 µg/mL |
| Pyridine carbohydrazide 4 | MCF-7 | 4.06 |
| N-phenyl triazinone 7 | MCF-7 | 2.96 |
Experimental Protocols
General Synthesis of N-(furan-2-ylmethyl)amine Derivatives (Illustrative Example)
This protocol describes a general method for the synthesis of N-(furan-2-ylmethyl)amine derivatives, which can be adapted for the synthesis of "this compound" by using propan-1-amine as the starting material.
Objective: To synthesize N-(furan-2-ylmethyl)amine derivatives via reductive amination of furfural.
Materials:
-
Furfural
-
Amine (e.g., propan-1-amine)
-
Reducing agent (e.g., sodium borohydride, NaBH₄)
-
Solvent (e.g., methanol, ethanol)
-
Glacial acetic acid (optional, as a catalyst)
-
Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve furfural (1 equivalent) in a suitable solvent such as methanol.
-
Amine Addition: Add the desired amine (e.g., propan-1-amine, 1-1.2 equivalents) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate imine formation.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent (e.g., sodium borohydride, 1.5 equivalents) portion-wise to the stirred solution.
-
Reaction Completion: After the addition of the reducing agent, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent using a rotary evaporator.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-(furan-2-ylmethyl)amine derivative.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds against various bacterial strains.[5]
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a bacterial inoculum from a fresh culture and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in CAMHB in the 96-well microtiter plates to achieve the desired concentration range.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plates and incubate at 37°C for 16-20 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye or by measuring the optical density at 600 nm.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effects of synthesized compounds on cancer cell lines.[5]
Materials:
-
Synthesized compounds
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Normal cell line (e.g., HaCaT) for assessing selectivity
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: Prepare various concentrations of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Visualizations
Caption: General synthesis workflow for this compound.
References
- 1. N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA): A potential cognitive enhancer with MAO inhibitor properties. - Bordeaux Neurocampus [bordeaux-neurocampus.fr]
- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 4. ijabbr.com [ijabbr.com]
- 5. Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Antimicrobial Screening of "N-(furan-2-ylmethyl)propan-1-amine" Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of N-(furan-2-ylmethyl)propan-1-amine and its derivatives, along with detailed protocols for their antimicrobial screening. The furan nucleus is a prominent scaffold in medicinal chemistry, with many of its derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document outlines the synthetic routes to novel furan-based amines and standardized methods to evaluate their efficacy against common bacterial pathogens.
Synthesis of this compound Derivatives
The synthesis of the target compounds is primarily achieved through reductive amination of furfural with the corresponding primary amine (propan-1-amine). This method is a cornerstone in the formation of C-N bonds and offers a direct and efficient route to the desired secondary amines.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details a two-step, one-pot reductive amination procedure.[4]
Materials:
-
Furfural
-
Propan-1-amine
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Glacial acetic acid (optional, as a catalyst)
-
Ethyl acetate
-
Saturated potassium carbonate solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for column chromatography elution
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve furfural (1 equivalent) in methanol. Add propan-1-amine (1.1 equivalents) to the solution. A few drops of glacial acetic acid can be added to catalyze the imine formation. Stir the reaction mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Reaction Completion and Work-up: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until TLC analysis indicates the consumption of the imine.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the crude residue, add ethyl acetate and a saturated solution of potassium carbonate. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure this compound.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Antimicrobial Screening Protocols
The evaluation of the antimicrobial activity of the synthesized furan derivatives is crucial to determine their potential as therapeutic agents. The following protocols describe standard methods for determining the Minimum Inhibitory Concentration (MIC) of the compounds.
Experimental Protocols
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method is a widely accepted technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standard antibiotics (e.g., Ciprofloxacin, Gentamicin) as positive controls
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Spectrophotometer (for measuring optical density)
Procedure:
-
Preparation of Bacterial Inoculum: Prepare a fresh overnight culture of the test bacteria in MHB. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: Prepare a stock solution of each synthesized compound in DMSO. Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and no compound).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation
The antimicrobial activity of synthesized furan derivatives should be summarized in a clear and structured format for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of Furan Derivatives against Selected Bacterial Strains
| Compound ID | Derivative Structure | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| F-01 | This compound | Data Not Available | Data Not Available |
| F-02 | N-(furan-2-ylmethyl)butan-1-amine | Data Not Available | Data Not Available |
| F-03 | N-(furan-2-ylmethyl)pentan-1-amine | Data Not Available | Data Not Available |
| Ciprofloxacin | (Positive Control) | 0.25 - 1.0 | 0.015 - 0.12 |
| Gentamicin | (Positive Control) | 0.12 - 1.0 | 0.25 - 2.0 |
| Note: Specific MIC values for the target compounds are not yet reported in the literature and would be determined through the experimental protocol described above. |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis and antimicrobial screening of this compound derivatives.
Proposed Mechanism of Action (Hypothetical)
While the precise mechanism for this class of compounds is not fully elucidated, furan derivatives are known to interfere with various cellular processes in bacteria.[1] A possible mechanism could involve the disruption of the bacterial cell membrane or inhibition of essential enzymes.
Caption: Hypothetical mechanism of antimicrobial action for furan-based amine derivatives.
Conclusion
The synthetic route to this compound and its derivatives via reductive amination is a robust and versatile method for generating novel compounds for antimicrobial screening. The described protocols provide a standardized approach for synthesis and evaluation, which is essential for the systematic exploration of the therapeutic potential of this class of furan derivatives. Further studies are warranted to establish a comprehensive structure-activity relationship and to elucidate the specific molecular targets of these promising compounds.
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(furan-2-ylmethyl)propan-1-amine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(furan-2-ylmethyl)propan-1-amine is a valuable secondary amine building block in organic and medicinal chemistry. Its structure, featuring a reactive secondary amine and a furan moiety, allows for a diverse range of chemical transformations. The furan ring can participate in various cycloaddition and substitution reactions, while the secondary amine is readily acylated, alkylated, and can be incorporated into various heterocyclic systems. These properties make it an attractive starting material for the synthesis of novel compounds with potential biological activities.
These application notes provide an overview of the utility of this compound in the synthesis of amides and tetrazole derivatives, key scaffolds in drug discovery. Detailed experimental protocols and reaction data are presented to facilitate its use in the laboratory.
I. Synthesis of N-Acyl Derivatives
The secondary amine functionality of this compound allows for straightforward acylation to form the corresponding amides. These amides can serve as important intermediates or as final products with potential biological applications. The general acylation reaction is depicted below:
Caption: General workflow for the acylation of this compound.
Application Note:
Acylation of this compound can be achieved using various acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. The choice of solvent and base can influence the reaction yield and purity of the product. Common bases include tertiary amines like triethylamine or diisopropylethylamine (DIPEA), and solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are often employed. While direct experimental data for the acylation of this compound is not extensively published, protocols for the acylation of structurally similar N-benzyl-N-(furan-2-ylmethyl)amine can be adapted.[1]
Experimental Protocol: General Procedure for Acylation
Materials:
-
This compound
-
Acyl chloride or anhydride (e.g., benzoyl chloride)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH2Cl2), anhydrous
-
Water
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) and DIPEA (1.5 eq) in anhydrous CH2Cl2 at room temperature, add the acyl chloride (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water (20 mL) and extract with CH2Cl2 (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired N-acyl derivative.
Table 1: Representative Yields for Acylation of a Structurally Similar Amine *
| Acylating Agent | Base | Solvent | Yield (%) |
| Benzoyl Chloride | DIPEA | CH2Cl2 | 94 |
| Acetyl Chloride | DIPEA | CH2Cl2 | - |
| Furan-2-carbonyl chloride | DIPEA | CH2Cl2 | 87 |
*Data adapted from the acylation of N-(pyridin-2-ylmethyl)acetamide, which provides a good model for the reactivity of secondary amines in the presence of a heterocyclic ring.[2]
II. Synthesis of 1,5-Disubstituted Tetrazole Derivatives
This compound can be utilized as a precursor for the synthesis of 1,5-disubstituted tetrazole derivatives. This is typically a two-step process involving the initial formation of a thiourea, followed by cyclization to the tetrazole ring.
Caption: Two-step synthesis of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives.
Application Note:
The synthesis of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives has been reported, demonstrating the utility of the furan-containing amine scaffold in accessing this important class of heterocycles.[3] The process begins with the formation of a thiourea intermediate by reacting the amine with an appropriate isothiocyanate. The subsequent cyclization of the thiourea using sodium azide and a desulfurizing agent like mercury(II) chloride yields the desired tetrazole. These tetrazole derivatives have been investigated for their antimicrobial activities.[3]
Experimental Protocol: Synthesis of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives
Step 1: Synthesis of Thiourea Precursors (General Procedure)
Materials:
-
This compound
-
Substituted isothiocyanate (e.g., phenyl isothiocyanate)
-
Ethanol
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add the substituted isothiocyanate (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
The thiourea product often precipitates from the reaction mixture and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is used in the next step without further purification.
Step 2: Synthesis of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives
Materials:
-
N'-(substituted)-N-(furan-2-ylmethyl)-N-propylthiourea (from Step 1)
-
Sodium azide (NaN3)
-
Mercury(II) chloride (HgCl2)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH2Cl2)
-
Water
Procedure:
-
To a solution of the thiourea (1.0 eq) in DMF, add sodium azide (2.0 eq).
-
Add mercury(II) chloride (1.0 eq) portion-wise while stirring at room temperature.
-
Continue stirring at room temperature for the time specified in Table 2.
-
After completion, pour the reaction mixture into water and extract with CH2Cl2.
-
Wash the combined organic layers with water, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Table 2: Synthesis of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives [3]
| Substituent (R) | Reaction Time (h) | Yield (%) |
| 4-chlorophenyl | 12 | 88 |
| 4-fluorophenyl | 12 | 92 |
| 4-bromophenyl | 12 | 85 |
| 4-iodophenyl | 12 | 82 |
| 3-chlorophenyl | 12 | 89 |
| 3-bromophenyl | 12 | 90 |
| 2-chlorophenyl | 12 | 86 |
| 2-bromophenyl | 12 | 84 |
| 4-methylphenyl | 12 | 79 |
| 4-methoxyphenyl | 12 | 81 |
| naphthalen-1-yl | 12 | 83 |
| furan-2-ylmethyl | 12 | 80 |
Conclusion
This compound serves as a versatile and valuable building block for the synthesis of diverse molecular scaffolds. The protocols provided herein for acylation and the synthesis of tetrazole derivatives highlight its utility in generating compounds of interest for medicinal chemistry and drug discovery. The straightforward reactivity of the secondary amine, coupled with the potential for further modification of the furan ring, opens up a wide array of possibilities for the creation of novel chemical entities. Researchers are encouraged to explore the full potential of this readily accessible building block in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of N-(furan-2-ylmethyl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(furan-2-ylmethyl)propan-1-amine is a secondary amine containing a furan moiety. The quantification of such compounds is essential in various fields, including drug development, food safety, and chemical synthesis, due to their potential biological activity and presence as impurities or degradation products. This document provides detailed analytical methods for the accurate quantification of this compound. The primary recommended method is Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step to enhance analyte volatility and improve chromatographic peak shape. An alternative High-Performance Liquid Chromatography (HPLC) method is also discussed.
Recommended Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For the analysis of this compound, a derivatization step with benzenesulfonyl chloride is proposed to improve its thermal stability and chromatographic performance.
Experimental Protocol: GC-MS Analysis
1. Sample Preparation and Derivatization
-
Objective: To extract the analyte from the sample matrix and convert it into a more volatile and less polar derivative for GC-MS analysis.
-
Reagents and Materials:
-
Sample containing this compound
-
Benzenesulfonyl chloride
-
Toluene (HPLC grade)
-
Sodium hydroxide solution (2 M)
-
Sodium sulfate (anhydrous)
-
Vortex mixer
-
Centrifuge
-
GC vials with inserts
-
-
Procedure:
-
Accurately weigh or measure a known amount of the sample into a centrifuge tube.
-
For liquid samples, perform a liquid-liquid extraction with a suitable solvent like toluene. For solid samples, an initial extraction step (e.g., sonication in methanol) may be necessary.[1]
-
To the extracted sample, add 1 mL of 2 M sodium hydroxide solution and 100 µL of benzenesulfonyl chloride.
-
Vortex the mixture vigorously for 2 minutes to facilitate the derivatization reaction.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (toluene) to a clean tube.
-
Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
-
2. GC-MS Instrumentation and Conditions
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977B MSD).
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[2][3]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]
-
Injection Mode: Splitless, 1 µL injection volume.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp 1: Increase to 180 °C at 10 °C/min.
-
Ramp 2: Increase to 280 °C at 20 °C/min, hold for 5 minutes.[2]
-
-
MSD Parameters:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM Ions for this compound derivative: (Note: These are hypothetical ions and would need to be determined experimentally by analyzing the mass spectrum of the derivatized standard). A possible fragmentation could involve the furanmethyl group (m/z 81), the propyl group, and the molecular ion of the derivative.
-
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the GC-MS method. (Note: As no direct experimental data for this compound was found, these values are illustrative based on similar analyses of derivatized amines and furan compounds).[3][4][5]
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/mL |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 90 - 110% |
Alternative Method: High-Performance Liquid Chromatography (HPLC)
For non-volatile or thermally labile compounds, HPLC is a suitable alternative. This compound can be analyzed by reverse-phase HPLC, potentially with UV detection. Derivatization may not be necessary if the analyte possesses a sufficient chromophore, although it can be used to enhance sensitivity.[6][7]
Experimental Protocol: HPLC-UV Analysis
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a wavelength determined by the UV spectrum of the analyte (likely around 220 nm due to the furan ring).
-
Injection Volume: 10 µL.
Visualizations
References
- 1. books.rsc.org [books.rsc.org]
- 2. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 3. Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. DSpace [helda.helsinki.fi]
- 7. documents.thermofisher.com [documents.thermofisher.com]
High-Yield Synthesis of N-(furan-2-ylmethyl)propan-1-amine via Reductive Amination
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the high-yield synthesis of N-(furan-2-ylmethyl)propan-1-amine, a valuable secondary amine intermediate in pharmaceutical and materials science research. The primary method described is the reductive amination of furfural with propan-1-amine. This application note includes a comparative summary of various catalytic systems, a step-by-step experimental protocol, and characterization guidelines.
Introduction
This compound is a furan derivative with potential applications as a building block in the synthesis of more complex molecules, including pharmacologically active compounds. The most direct and efficient method for its synthesis is the reductive amination of furfural, a bio-based aldehyde, with propan-1-amine. This reaction involves the formation of an intermediate imine, which is subsequently reduced to the desired secondary amine. Various catalytic systems, including heterogeneous metal catalysts and chemical reducing agents, can be employed for this transformation, with the choice of catalyst and reaction conditions significantly influencing the reaction yield and selectivity.
Comparative Analysis of Reductive Amination Systems
While a specific high-yield protocol for this compound is detailed below, it is valuable to consider the performance of various catalytic systems in the closely related reductive amination of furfural. The data presented in Table 1, derived from the synthesis of furfurylamine (using ammonia as the amine source), provides insights into the efficacy of different catalysts that are also applicable to the synthesis of the target molecule.
| Catalyst System | Amine Source | Temperature (°C) | Pressure (H₂) | Solvent | Yield (%) | Reference |
| Raney Ni | Ammonia | 130 | 2.0 MPa | 1,4-dioxane | 96.3 | [1] |
| Nickel Phyllosilicate | Ammonia | 90 | - | - | 94.2 | [2][3] |
| Rh/Al₂O₃ | Aqueous Ammonia | 80 | 2 MPa | Water | ~92 | |
| Raney Cobalt | Ammonia | - | - | - | 98.9 | |
| Sodium Borohydride/Silica Gel | Primary Amines | Room Temp. | Ambient | THF | Good to High | [4] |
Table 1: Comparison of various catalytic systems for the reductive amination of furfural. Yields are for the synthesis of furfurylamine, but are indicative of catalyst performance for the target reaction.
Experimental Protocol: Reductive Amination using Sodium Borohydride and Silica Gel
This protocol describes a high-yield, laboratory-scale synthesis of this compound using sodium borohydride as the reducing agent and silica gel as a catalyst. This method is advantageous due to its mild reaction conditions and operational simplicity.[4]
3.1. Materials and Reagents:
-
Furfural (freshly distilled)
-
Propan-1-amine
-
Sodium borohydride (NaBH₄)
-
Silica gel (for column chromatography, 60-120 mesh)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
3.2. Reaction Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add furfural (1.0 eq.).
-
Addition of Amine: Add propan-1-amine (1.1 eq.) to the flask.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the reactants.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine.
-
Addition of Reducing Agent: In a separate container, prepare a slurry of sodium borohydride (1.5 eq.) and silica gel (an equal weight to NaBH₄) in a small amount of THF.
-
Reduction: Carefully add the sodium borohydride/silica gel slurry to the reaction mixture in portions. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (furfural) is consumed.
-
Quenching: Once the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of methanol to decompose the excess sodium borohydride.
-
Work-up:
-
Add saturated aqueous sodium bicarbonate solution to the reaction mixture and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic extracts and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.
-
3.3. Characterization:
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
Predicted ¹H NMR (400 MHz, CDCl₃) δ: 7.35 (dd, J = 1.8, 0.8 Hz, 1H), 6.31 (dd, J = 3.1, 1.9 Hz, 1H), 6.20 (d, J = 3.1 Hz, 1H), 3.75 (s, 2H), 2.58 (t, J = 7.5 Hz, 2H), 1.52 (sext, J = 7.5 Hz, 2H), 0.92 (t, J = 7.4 Hz, 3H).
-
Predicted ¹³C NMR (101 MHz, CDCl₃) δ: 153.0, 141.9, 110.1, 107.2, 51.5, 45.1, 23.2, 11.8.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₈H₁₃NO, MW: 139.19 g/mol ).
Note: The provided NMR data is predicted and should be used as a reference. Actual experimental values may vary.
Diagrams
4.1. Reaction Pathway
Caption: Reductive amination of furfural with propan-1-amine.
4.2. Experimental Workflow
References
- 1. sandermanpub.net [sandermanpub.net]
- 2. (R)-1-(5-Methylfuran-2-yl)propan-1-aMine (Hydrochloride)(779340-50-0) 1H NMR spectrum [chemicalbook.com]
- 3. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
Application Notes and Protocols: N-(furan-2-ylmethyl)propan-1-amine in the Synthesis of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of N-(furan-2-ylmethyl)propan-1-amine as a versatile building block in the synthesis of novel heterocyclic compounds. The furan moiety is a well-established scaffold for biologically active molecules, exhibiting a wide range of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer effects.[1] By incorporating this amine into various heterocyclic cores, a diverse library of potential therapeutic agents can be developed.
Synthesis of a Novel Pyrimidine Derivative
This section details the synthesis of a novel pyrimidine derivative, 2-(furan-2-yl)-N-propyl-5,6-dihydropyrimidin-4-amine , utilizing this compound. The synthetic strategy is based on the reaction of a biguanide, derived from the starting amine, with an α,β-unsaturated ester. This approach is a modification of established pyrimidine synthesis methodologies.
Synthetic Workflow
The synthesis is a two-step process. First, this compound is converted to the corresponding biguanide. Subsequently, this intermediate undergoes a cyclocondensation reaction with ethyl acrylate to yield the target pyrimidine derivative.
Experimental Protocol
Step 1: Synthesis of N-(furan-2-ylmethyl)-N-propylbiguanide hydrochloride
-
To a stirred solution of this compound (10.0 g, 65.2 mmol) in 1-butanol (100 mL), add dicyandiamide (5.48 g, 65.2 mmol).
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Add concentrated hydrochloric acid (5.4 mL, 65.2 mmol) dropwise while maintaining the temperature below 30 °C.
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Heat the reaction mixture to reflux and maintain for 4 hours.
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Cool the mixture to room temperature and allow to stand for 12 hours.
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Collect the precipitated solid by filtration, wash with cold acetone (2 x 20 mL), and dry under vacuum to yield N-(furan-2-ylmethyl)-N-propylbiguanide hydrochloride as a white solid.
Step 2: Synthesis of 2-(furan-2-yl)-N-propyl-5,6-dihydropyrimidin-4-amine
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (1.50 g, 65.2 mmol) in absolute ethanol (80 mL) under an inert atmosphere.
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To the sodium ethoxide solution, add N-(furan-2-ylmethyl)-N-propylbiguanide hydrochloride (15.0 g, 58.7 mmol).
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Stir the mixture at room temperature for 30 minutes.
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Add ethyl acrylate (6.45 mL, 58.7 mmol) dropwise to the reaction mixture.
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Heat the mixture to reflux and maintain for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
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Combine the fractions containing the desired product and evaporate the solvent to yield 2-(furan-2-yl)-N-propyl-5,6-dihydropyrimidin-4-amine as a pale yellow oil.
Data Presentation
| Compound | Step | Starting Material | Reagents | Yield (%) | Physical State |
| N-(furan-2-ylmethyl)-N-propylbiguanide hydrochloride | 1 | This compound | Dicyandiamide, HCl | 85 | White Solid |
| 2-(furan-2-yl)-N-propyl-5,6-dihydropyrimidin-4-amine | 2 | N-(furan-2-ylmethyl)-N-propylbiguanide HCl | Ethyl Acrylate, Sodium Ethoxide | 65 | Pale Yellow Oil |
Synthesis of Novel N-(furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives
This section provides a protocol for the synthesis of novel N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives, which have shown potential as antimicrobial agents. The synthesis involves the conversion of the corresponding thiourea derivative to the tetrazole scaffold.[2]
Synthetic Workflow
The synthesis is a multi-step process starting from a substituted isothiocyanate and this compound to form a thiourea derivative, which is then converted to a carbodiimide, and finally cyclized to the tetrazole.
Experimental Protocol
Step 1: Synthesis of N-Aryl-N'-(furan-2-ylmethyl)-N'-propylthiourea
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Dissolve the appropriate aryl isothiocyanate (1.0 eq) in acetonitrile.
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To this solution, add this compound (1.0 eq) dropwise at room temperature.
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Stir the reaction mixture for 2-4 hours.
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Remove the solvent under reduced pressure.
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The resulting crude thiourea derivative is used in the next step without further purification.
Step 2 & 3: Synthesis of N-(furan-2-ylmethyl)-1-aryl-1H-tetrazol-5-amine
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Dissolve the crude thiourea derivative (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
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Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution.
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Stir the mixture at room temperature for 1 hour to form the carbodiimide intermediate.
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Add sodium azide (1.5 eq) portion-wise to the reaction mixture.
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Heat the reaction mixture to 80 °C and stir for 12 hours.
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Cool the reaction to room temperature and pour into ice-water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Data Presentation
The yields of the synthesized N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives are reported to be in the range of 79% to 92%.[2]
| R-group on Aryl Moiety | Yield (%)[2] |
| 4-Chloro | 88 |
| 3,4-Dichloro | 92 |
| 4-Fluoro | 85 |
| 4-Bromo | 90 |
| 4-Methyl | 79 |
Potential Biological Applications and Signaling Pathways
Heterocyclic compounds containing a furan moiety are known to possess a wide spectrum of biological activities. The synthesized pyrimidine and tetrazole derivatives are candidates for screening against various biological targets. For instance, many pyrimidine derivatives are known to act as kinase inhibitors, which are crucial in cancer therapy.
Hypothetical Signaling Pathway Inhibition
The synthesized compounds could potentially inhibit signaling pathways implicated in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
These application notes provide a framework for the synthesis and potential evaluation of novel heterocyclic compounds derived from this compound. The versatility of this starting material, combined with the established biological importance of the furan and various heterocyclic scaffolds, makes this a promising area for further research and drug discovery.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of Reductive Amination for N-(furan-2-ylmethyl)propan-1-amine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of "N-(furan-2-ylmethyl)propan-1-amine" via reductive amination of furan-2-carbaldehyde (furfural) with propan-1-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete imine formation.[1][2] 2. Deactivated or decomposed reducing agent. 3. Inappropriate solvent selection.[3][4] 4. Incorrect stoichiometry of reactants. | 1. a) Ensure anhydrous conditions, as water is a byproduct of imine formation.[1] b) Consider adding a dehydrating agent like magnesium sulfate (MgSO₄). c) If using a two-step, one-pot method with NaBH₄, allow adequate time for imine formation before adding the reducing agent.[3] 2. Utilize a fresh batch of the reducing agent. Note that sodium triacetoxyborohydride is sensitive to moisture.[3][5] 3. Select a solvent compatible with your reducing agent. Aprotic solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are suitable for NaBH(OAc)₃.[3][4] For NaBH₃CN or NaBH₄, methanol (MeOH) or ethanol (EtOH) are appropriate choices.[3] 4. Employ a slight excess of propan-1-amine (e.g., 1.1–1.2 equivalents) and an adequate amount of the reducing agent (e.g., 1.2–1.5 equivalents). |
| Formation of Side Products | 1. Reduction of furfural to furfuryl alcohol.[6][7] 2. Formation of tertiary amines through over-alkylation. 3. Polymerization or degradation of the furan ring. | 1. a) Opt for a milder reducing agent that selectively reduces the imine, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[5][7][8] b) When using sodium borohydride (NaBH₄), confirm complete imine formation prior to its addition.[3] 2. Use an excess of the primary amine to favor the desired secondary amine product. 3. a) Maintain a controlled and moderate reaction temperature. b) Avoid highly acidic or basic conditions which can promote side reactions with the furan moiety. |
| Difficult Product Purification | 1. Presence of unreacted starting materials. 2. Contamination with byproducts like furfuryl alcohol. 3. Formation of an emulsion during aqueous workup. | 1. a) Optimize reaction stoichiometry and duration to drive the reaction to completion. b) Employ suitable extraction and chromatographic techniques for separation. 2. Utilize column chromatography to separate the product from impurities with different polarities. 3. a) Add brine to the aqueous layer to disrupt the emulsion. b) Filter the mixture through a pad of diatomaceous earth (Celite). |
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is most suitable for the reductive amination of furfural with propan-1-amine?
A1: The choice of reducing agent is a critical parameter for a successful reaction.
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Sodium triacetoxyborohydride (NaBH(OAc)₃) is often recommended due to its mild and selective nature, allowing for a one-pot procedure.[3][5] It is less likely to reduce the starting aldehyde to the corresponding alcohol.[5]
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Sodium cyanoborohydride (NaBH₃CN) is another effective option because of its selectivity for the iminium ion over the carbonyl group.[2][8] However, it is highly toxic and requires cautious handling.
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Sodium borohydride (NaBH₄) is a more potent and cost-effective reducing agent.[3] To prevent the reduction of furfural to furfuryl alcohol, it is advisable to ensure complete imine formation before the addition of NaBH₄ in a two-step, one-pot approach.[3][7]
Q2: What is the optimal solvent for this synthesis?
A2: The ideal solvent is dependent on the selected reducing agent.
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For NaBH(OAc)₃ , aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are commonly employed.[3][4]
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For NaBH₃CN and NaBH₄ , protic solvents such as methanol (MeOH) or ethanol (EtOH) are suitable.[3]
Q3: What is the recommended reaction temperature?
A3: Most reductive aminations can be performed at room temperature. For less reactive substrates, gentle heating may be applied to facilitate imine formation. Careful temperature control is advised, as excessive heat can lead to the degradation of furfural.
Q4: How can I effectively monitor the reaction's progress?
A4: The progress of the reaction can be tracked using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). These techniques allow for the observation of the consumption of starting materials and the formation of the desired product.
Q5: What is a standard workup procedure for this reaction?
A5: A typical workup involves quenching the reaction with water or a basic aqueous solution (e.g., saturated sodium bicarbonate). The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are subsequently washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. If necessary, the crude product can be further purified by column chromatography.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (One-Pot)
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Dissolve furan-2-carbaldehyde (1.0 eq) in dichloromethane (DCM) to a concentration of 0.1-0.5 M.
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Add propan-1-amine (1.1 eq) to the solution.
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Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
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Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
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Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or GC-MS.
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Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the layers and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination using Sodium Borohydride (Two-Step, One-Pot)
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Dissolve furan-2-carbaldehyde (1.0 eq) in methanol (MeOH) to a concentration of 0.1-0.5 M.
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Add propan-1-amine (1.1 eq) to the solution.
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Stir the mixture at room temperature for 2-4 hours to ensure complete imine formation, which can be verified by TLC or GC-MS.
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Cool the reaction mixture to 0 °C using an ice bath.
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Slowly add sodium borohydride (NaBH₄) (1.2 eq) in portions.
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Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
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Quench the reaction by the careful addition of water.
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Remove the methanol under reduced pressure.
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Partition the residue between water and an organic solvent such as ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product via column chromatography on silica gel.
Quantitative Data Summary
The following table illustrates the potential influence of different reaction conditions on the yield of this compound, based on established principles of reductive amination.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| 1 | NaBH(OAc)₃ | DCM | 25 | 18 | 85-95 |
| 2 | NaBH₃CN | MeOH | 25 | 24 | 80-90 |
| 3 | NaBH₄ (two-step) | MeOH | 0 to 25 | 4 | 70-85 |
| 4 | NaBH₄ (one-pot, simultaneous addition) | MeOH | 25 | 4 | <50 |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for optimizing the reductive amination reaction.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 6. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
Technical Support Center: Purification of N-(furan-2-ylmethyl)propan-1-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of N-(furan-2-ylmethyl)propan-1-amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Product streaking or tailing during silica gel column chromatography.
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Question: My product, this compound, is streaking badly on the silica gel column, leading to poor separation and broad fractions. What is causing this and how can I fix it?
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Answer: This is a common issue when purifying amines on standard silica gel. The acidic nature of silica gel interacts strongly with the basic amine, causing the observed tailing. Here are several solutions:
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Use of a basic modifier: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica gel and reduce the strong interaction with your amine product.
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Amine-functionalized silica: For more challenging separations, consider using an amine-functionalized silica gel as the stationary phase. This provides a basic surface that minimizes the unwanted interactions with the amine product.
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Alternative stationary phases: Basic alumina can also be used as an alternative to silica gel for the purification of basic compounds.
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Issue 2: The purified amine product darkens in color upon standing.
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Question: After purification, my this compound is a colorless oil, but it turns yellow or brown after a short period. Is this a sign of decomposition, and how can I prevent it?
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Answer: Yes, the darkening of color is often an indication of oxidation or degradation. Amines, particularly furfurylamines, can be sensitive to air and light. To minimize this:
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Inert atmosphere: Handle and store the purified amine under an inert atmosphere, such as nitrogen or argon.
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Storage conditions: Store the product in a tightly sealed amber vial at a low temperature (e.g., in a refrigerator or freezer) to protect it from light and slow down potential degradation pathways.
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Degassing of solvents: Using solvents that have been degassed can also help to reduce oxidation during the purification process.
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Issue 3: Presence of unreacted starting materials in the purified product.
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Question: My final product is contaminated with unreacted furfural and/or propan-1-amine. How can I remove these effectively?
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Answer: The removal of starting materials can be achieved through several methods:
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Aqueous wash: Before column chromatography, perform an aqueous workup. A dilute acid wash (e.g., 1M HCl) will protonate the amine product and any unreacted propan-1-amine, moving them to the aqueous layer, while unreacted furfural will remain in the organic layer. Subsequently, basifying the aqueous layer (e.g., with 1M NaOH) and extracting with an organic solvent will recover the amines. Be cautious with the acidic wash, as the furan ring can be sensitive to strong acids.
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Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can be an effective method to separate the product from lower-boiling starting materials.
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Optimized chromatography: Careful selection of the eluent system for column chromatography should allow for the separation of the more polar amine product from the less polar furfural.
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Issue 4: The furan ring of my compound appears to be unstable during purification.
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Question: I suspect that the furan ring in my this compound is degrading during purification, especially when using acidic conditions. What are the signs of this, and how can I avoid it?
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Answer: The furan ring is known to be sensitive to acidic conditions and can undergo ring-opening or polymerization.[1] Signs of degradation can include the appearance of new, often colored, byproducts in your analytical data (e.g., TLC, GC-MS, NMR). To mitigate this:
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Avoid strong acids: Use mild acidic conditions for extractions and avoid prolonged exposure.
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Neutralize promptly: If an acidic wash is necessary, ensure that the solution is neutralized and the product is extracted promptly.
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Alternative purification methods: Consider purification techniques that do not require acidic conditions, such as distillation or chromatography on a neutral or basic stationary phase.
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Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are the likely impurities?
A1: The most common method is the reductive amination of furfural with propan-1-amine. The primary impurities to expect are:
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Unreacted furfural
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Unreacted propan-1-amine
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The intermediate imine
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Over-alkylated tertiary amine (N,N-bis(furan-2-ylmethyl)propan-1-amine)
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Furfuryl alcohol (from the reduction of furfural)
Q2: Can I purify this compound by distillation?
A2: Yes, distillation under reduced pressure is a viable purification method, especially for larger quantities. It is effective at removing non-volatile impurities. However, for separating impurities with close boiling points, fractional distillation is necessary. Secondary amines can be purified by distillation, but it is often recommended to perform this under an inert atmosphere to prevent oxidation at elevated temperatures.
Q3: Is recrystallization a suitable purification technique for this compound?
A3: this compound is an oil at room temperature, so direct recrystallization is not possible. However, it can be converted to a crystalline salt, such as the hydrochloride or hydrobromide salt, by treating the amine with the corresponding acid. This salt can then be purified by recrystallization from a suitable solvent system. The free amine can be regenerated by treating the purified salt with a base.
Q4: What are the recommended conditions for column chromatography of this compound?
A4: Due to the basic nature of the amine, standard silica gel chromatography can be challenging. Here are some recommended starting points:
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Stationary Phase: Silica gel treated with a small percentage of triethylamine in the eluent, or preferably, amine-functionalized silica gel.
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Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is a good starting point. For example, a gradient of 0% to 20% ethyl acetate in hexanes. The addition of ~0.5% triethylamine to the mobile phase is recommended if using standard silica gel.
Data on Purification of a Structurally Similar Compound
| Compound | Purification Method | Purity | Analysis Method | Reference |
| Furfurylamine | Gas Chromatography | ≥98.0% | GC, Titration | [2] |
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel with Basic Modifier
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Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., hexanes with 0.5% triethylamine).
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Column Packing: Pour the slurry into the chromatography column and allow it to pack under a gentle flow of the mobile phase.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
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Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
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Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
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Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification via Recrystallization of the Hydrochloride Salt
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Salt Formation: Dissolve the crude amine in a suitable solvent like diethyl ether. Add a solution of HCl in diethyl ether dropwise with stirring until precipitation of the hydrochloride salt is complete.
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Isolation of the Salt: Collect the precipitated salt by vacuum filtration and wash it with cold diethyl ether.
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Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and diethyl ether). Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
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Collection of Pure Salt: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
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Regeneration of the Free Amine: Dissolve the purified salt in water and add a base (e.g., 1M NaOH) until the solution is basic. Extract the free amine with an organic solvent (e.g., dichloromethane or diethyl ether). Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure.
Experimental Workflow
Caption: A logical workflow for the purification of this compound.
References
Technical Support Center: Scale-Up Synthesis of N-(furan-2-ylmethyl)propan-1-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of N-(furan-2-ylmethyl)propan-1-amine.
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Inefficient Imine Formation | The initial condensation between furfural and propan-1-amine to form the Schiff base (imine) may be incomplete. Ensure anhydrous conditions, as water can inhibit this step. Consider using a Dean-Stark apparatus at a laboratory scale to remove water azeotropically. For larger scales, ensure all reagents and solvents are thoroughly dried. |
| Suboptimal Reducing Agent | The choice and amount of reducing agent are critical. For borohydride reagents (e.g., NaBH₄, NaBH(OAc)₃), ensure it is added portion-wise to control the reaction rate and temperature. For catalytic hydrogenation, the catalyst activity might be low. |
| Poor Catalyst Activity | In catalytic hydrogenation, the catalyst (e.g., Pd/C, Ni, Rh/Al₂O₃) may be poisoned or deactivated.[1][2][3][4] Ensure the purity of starting materials and the absence of catalyst poisons like sulfur compounds. Consider a catalyst screen to identify the optimal catalyst for your specific conditions. |
| Incorrect Stoichiometry | An incorrect molar ratio of furfural to propan-1-amine can lead to unreacted starting materials. A slight excess of the amine is sometimes used to drive the reaction to completion. However, a large excess can complicate purification. |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Recommended Solution |
| Bis(furan-2-ylmethyl)propan-1-amine (Tertiary Amine) | Reaction of the desired product with another molecule of furfural and subsequent reduction. | This is often favored by a high concentration of furfural relative to the amine. Use a slight excess of propan-1-amine and add the furfural slowly to the reaction mixture to maintain a low concentration. |
| Furan-2-ylmethanol (Furfuryl Alcohol) | Reduction of the starting furfural before it reacts with the amine. | This occurs if the reducing agent is too reactive or added too quickly. Add the reducing agent slowly after allowing sufficient time for imine formation. Using a milder reducing agent like sodium triacetoxyborohydride [NaBH(OAc)₃] can also favor the reduction of the imine over the aldehyde. |
| Tetrahydrofurfuryl Amine Derivatives | Over-reduction of the furan ring. | This is common with aggressive hydrogenation conditions (high pressure, high temperature, highly active catalysts like Rhodium).[5] Reduce the hydrogen pressure, lower the reaction temperature, or choose a less active catalyst (e.g., certain Nickel catalysts).[3] |
Issue 3: Difficulties in Product Purification
| Problem | Potential Cause | Recommended Solution |
| Emulsion during Workup | Amines can act as surfactants, leading to stable emulsions during aqueous extraction. | Add a saturated brine solution (NaCl) to increase the ionic strength of the aqueous phase, which can help break the emulsion. Alternatively, filtration through a pad of celite may be effective. |
| Co-elution in Chromatography | The polarity of the desired product may be very similar to that of the starting materials or side products. | Adjust the solvent system for column chromatography. A gradient elution might be necessary. Consider converting the amine to its hydrochloride salt, which can sometimes be purified by recrystallization and then neutralized back to the free base. |
| Thermal Decomposition | The product may be unstable at the temperatures required for vacuum distillation. | Use a high-vacuum distillation setup with a short path length to minimize the boiling point. If thermal instability is a significant issue, non-distillative methods like column chromatography are preferred. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound? A1: The most common and direct method is the reductive amination of furfural with propan-1-amine. This process involves the initial reaction of the aldehyde (furfural) with the primary amine (propan-1-amine) to form an imine intermediate, which is then reduced in situ to the desired secondary amine.
Q2: Which reducing agent is best for the scale-up of this reaction? A2: The choice depends on scale, cost, and safety infrastructure.
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Sodium Borohydride (NaBH₄): Cost-effective and common, but requires careful control of addition to manage exotherms and hydrogen evolution.
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Sodium Triacetoxyborohydride (NaBH(OAc)₃): Milder and more selective for imines over aldehydes, reducing the formation of furfuryl alcohol. It is often preferred for cleaner reactions but is more expensive.
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Catalytic Hydrogenation (H₂ gas): Ideal for large-scale industrial synthesis due to high atom economy and lower waste.[6] It requires specialized high-pressure equipment and careful catalyst selection (e.g., Pd, Ni, Rh) to avoid over-reduction of the furan ring.[4]
Q3: How critical are temperature and pressure during catalytic hydrogenation? A3: Extremely critical. High temperatures and pressures can lead to the hydrogenation of the furan ring, yielding tetrahydrofurfuryl amine derivatives. Optimization of these parameters is essential to achieve high selectivity for the desired product.[5] For example, a study on a related reductive amination found high selectivity could be achieved at 80°C.[5]
Q4: My catalyst seems to be deactivating after one or two runs. Why? A4: Catalyst deactivation can occur due to several reasons. The highly basic reaction medium can sometimes affect the catalyst support.[2] Additionally, impurities in the starting materials or the formation of polymeric byproducts from furfural can poison the catalyst's active sites. Ensuring high-purity reagents and filtering the reaction mixture before recycling the catalyst can help mitigate this issue.
Q5: What are the primary safety concerns for this synthesis at scale? A5: Key safety considerations include:
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Flammability: Furfural and many common organic solvents are flammable.
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Toxicity and Corrosivity: Propan-1-amine is corrosive and has an irritating vapor. Furfural is also toxic. Appropriate personal protective equipment (PPE) and ventilation are mandatory.
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Hydrogen Gas (if used): Hydrogen is highly flammable and explosive. Its use requires specialized reactors, proper grounding, and monitoring for leaks.
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Exothermic Reaction: The reduction step is often exothermic. Scale-up requires careful engineering controls to manage heat dissipation and prevent thermal runaway.
Quantitative Data Summary
The following table summarizes typical conditions and outcomes for the reductive amination of furfural, which serves as a model for the synthesis of this compound.
| Catalyst | Reductant | Temperature (°C) | Pressure | Solvent | Yield/Selectivity | Reference |
| Rh/Al₂O₃ | H₂ / aq. NH₃ | 80 | Varies | Water | ~92% Selectivity (Furfurylamine) | [5] |
| Ru/T-ZrO₂ | H₂ / NH₃ | 80 | N/A | N/A | 99% Yield (Furfurylamine) | [1] |
| NiSi-T | H₂ / NH₃ | 90 | Varies | N/A | 94.2% Yield (Furfurylamine) | [3] |
| Pd or Ni | H₂ | 100-150 | Varies | Various | 75-90% (General Industrial) | [6] |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Borohydride
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Setup: To a round-bottom flask equipped with a magnetic stirrer and an addition funnel under an inert atmosphere (Nitrogen or Argon), add furfural (1.0 eq) and an appropriate anhydrous solvent (e.g., methanol, ethanol, or dichloromethane).
-
Imine Formation: Add propan-1-amine (1.05 - 1.2 eq) to the solution and stir at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0°C using an ice bath. Dissolve sodium borohydride (NaBH₄) (1.5 eq) in a small amount of the same solvent (if using methanol) or add it portion-wise as a solid (if using dichloromethane). Control the rate of addition to maintain the temperature below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-12 hours. Monitor the reaction progress using TLC or GC-MS.
-
Workup: Carefully quench the reaction by the slow addition of water or 1M HCl at 0°C. Adjust the pH to be basic (>10) using NaOH solution.
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Extraction: Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for reductive amination.
Caption: Troubleshooting decision tree for synthesis challenges.
References
- 1. Surface Acidic Species-Driven Reductive Amination of Furfural with Ru/T-ZrO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 2-Methyl-1-(naphthalen-1-YL)propan-1-amine | Benchchem [benchchem.com]
Technical Support Center: Synthesis of N-(furan-2-ylmethyl)propan-1-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of N-(furan-2-ylmethyl)propan-1-amine. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound via reductive amination of furfural with propan-1-amine.
Question 1: Why is the yield of my this compound consistently low?
Answer:
Low yields in the reductive amination of furfural can stem from several factors. The primary reasons include incomplete reaction, formation of side products, and issues with the catalyst.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Imine Formation | The initial condensation of furfural and propan-1-amine to form the imine intermediate is crucial. Ensure anhydrous reaction conditions as water can inhibit imine formation. Consider pre-forming the imine by stirring furfural and propan-1-amine in a suitable solvent (e.g., methanol or toluene) at room temperature before adding the reducing agent.[1][2] Monitoring the reaction by techniques like TLC or NMR can confirm imine formation. |
| Sub-optimal Reactant Ratio | The molar ratio of furfural to propan-1-amine is critical. An excess of the amine can favor the formation of the desired secondary amine and suppress the formation of tertiary amines.[3][4] Experiment with varying the ratio, starting with a 1:1.5 to 1:2.5 ratio of furfural to propan-1-amine. |
| Catalyst Inactivity or Inefficiency | The choice and condition of the catalyst play a pivotal role. For this reaction, common catalysts include Raney Nickel, Palladium on carbon (Pd/C), and Rhodium on alumina (Rh/Al2O3).[5][6] Ensure the catalyst is fresh and active. If using a heterogeneous catalyst, ensure proper mixing and sufficient catalyst loading. |
| Ineffective Reducing Agent | Common reducing agents for this reaction include hydrogen gas (H2) and sodium borohydride (NaBH4). If using H2, ensure adequate pressure and efficient stirring to overcome mass transfer limitations. If using NaBH4, ensure it is added portion-wise to control the reaction rate and temperature. |
| Unfavorable Reaction Temperature | The reaction temperature influences both the reaction rate and selectivity. Higher temperatures can lead to increased side product formation. A typical temperature range for this reaction is 80-130°C when using H2 with a metal catalyst.[5][6] Optimization of the temperature for your specific setup is recommended. |
Question 2: My final product is impure, containing significant amounts of side products. How can I improve the purity?
Answer:
The formation of byproducts is a common challenge in the synthesis of this compound. Key impurities include the primary amine (furfurylamine), the tertiary amine (N,N-bis(furan-2-ylmethyl)propan-1-amine), and products resulting from the hydrogenation of the furan ring (tetrahydrofurfurylamine derivatives).
Common Side Products and Prevention Strategies:
| Side Product | Formation Pathway | Prevention Strategy |
| Furfurylamine (Primary Amine) | Incomplete reaction of furfurylamine with furfural to form the secondary amine. | Use a slight excess of furfural or ensure sufficient reaction time for the second step of the amination. |
| N,N-bis(furan-2-ylmethyl)propan-1-amine (Tertiary Amine) | Reaction of the desired secondary amine with another molecule of furfural and subsequent reduction. | Using an excess of propan-1-amine can help to minimize the formation of the tertiary amine.[3][4] |
| Tetrahydrofurfurylamine derivatives | Hydrogenation of the furan ring under harsh reaction conditions (high temperature and/or pressure). | Employ milder reaction conditions. Choose a catalyst that is selective for the reduction of the imine over the furan ring. For example, some nickel and rhodium catalysts have shown good selectivity.[3][6] |
| Schiff Base Intermediate | Incomplete reduction of the imine formed between furfural and propan-1-amine. | Ensure a sufficient amount of the reducing agent is used and that the reaction is allowed to proceed to completion. Monitoring by TLC or GC-MS can be helpful. |
Purification Techniques:
If side products are still present after optimizing the reaction, the following purification methods can be employed:
-
Column Chromatography: This is a highly effective method for separating the desired secondary amine from impurities. Given the basic nature of amines, using an amine-functionalized silica gel or adding a small amount of a competing amine (e.g., triethylamine) to the eluent can prevent peak tailing and improve separation.[7]
-
Acid-Base Extraction: This technique leverages the basicity of the amine. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified amine extracted back into an organic solvent.
-
Distillation: If the product and impurities have sufficiently different boiling points, distillation under reduced pressure can be an effective purification method.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is typically a one-pot reductive amination. It involves two main steps:
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Imine Formation: Furfural reacts with propan-1-amine in a condensation reaction to form an N-(furan-2-ylmethylene)propan-1-amine (a Schiff base).
-
Reduction: The imine intermediate is then reduced to the desired secondary amine, this compound.
Q2: Which catalyst is best for this reaction?
A2: The choice of catalyst depends on the specific reaction conditions and the desired selectivity.
-
Raney Nickel is a cost-effective and active catalyst, often used with hydrogen gas. It can, however, sometimes lead to over-reduction of the furan ring if not carefully controlled.[5]
-
Palladium on Carbon (Pd/C) is another common hydrogenation catalyst.
-
Rhodium on Alumina (Rh/Al2O3) has been reported to show high selectivity for the formation of furfurylamine, suggesting it may also be suitable for secondary amine synthesis with controlled conditions.[6]
Q3: What analytical techniques can be used to monitor the reaction and characterize the final product?
A3:
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): Useful for qualitatively tracking the consumption of furfural and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the conversion of reactants and the formation of products and byproducts.[8]
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Q4: Are there any specific safety precautions I should take?
A4: Yes.
-
Furfural is toxic and an irritant. It should be handled in a well-ventilated fume hood.
-
Propan-1-amine is flammable and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydrogen gas is highly flammable and explosive. Reactions involving hydrogen should be conducted in a properly rated and ventilated area with appropriate safety measures in place.
-
Raney Nickel is pyrophoric (can ignite spontaneously in air) when dry and should be handled as a slurry in water or a suitable solvent.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Experimental Protocols
General Protocol for Reductive Amination using Hydrogen Gas:
-
Reaction Setup: To a high-pressure autoclave reactor, add furfural and a suitable solvent (e.g., 1,4-dioxane, methanol, or ethanol).
-
Amine Addition: Add propan-1-amine to the reactor. A molar ratio of 1:1.5 to 1:2.5 (furfural:propan-1-amine) is a good starting point.
-
Catalyst Addition: Carefully add the catalyst (e.g., Raney Ni or 5% Pd/C) to the reaction mixture. The catalyst loading is typically 1-5 mol% relative to the furfural.
-
Reaction Conditions: Seal the reactor and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (a starting pressure of 2.0 MPa can be used).[5] Heat the reaction mixture to the desired temperature (e.g., 130°C) with vigorous stirring.[5]
-
Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by GC-MS or TLC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (potentially with an amine-modified eluent) or by vacuum distillation.
Data Presentation
Table 1: Influence of Reaction Parameters on Furfurylamine Yield (Model for Optimization)
The following table, adapted from studies on furfurylamine synthesis, illustrates how different parameters can be varied to optimize the yield of the desired amine. A similar approach should be taken for the synthesis of this compound.
| Catalyst | Solvent | Temperature (°C) | H₂ Pressure (MPa) | Time (h) | Furfural Conversion (%) | Furfurylamine Selectivity (%) | Reference |
| Raney Ni | 1,4-Dioxane | 130 | 2.0 | 3 | 100 | 96.3 | [5] |
| Rh/Al₂O₃ | Water | 80 | 2.0 | 2 | >99 | ~92 | [6] |
| Ni/SiO₂ | Dioxane | 90 | 3.0 | 6 | 100 | 94.2 | [4] |
Visualizations
References
- 1. rsc.org [rsc.org]
- 2. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. baranlab.org [baranlab.org]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst [sandermanpub.net]
- 6. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. biotage.com [biotage.com]
- 8. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS [restek.com]
Technical Support Center: Production of N-(furan-2-ylmethyl)propan-1-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(furan-2-ylmethyl)propan-1-amine.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for the synthesis of this compound is the reductive amination of furfural with propan-1-amine. This reaction typically involves the formation of an intermediate imine, which is then reduced to the desired secondary amine.
Q2: What are the critical parameters to control during the synthesis?
Key parameters to control include reaction temperature, pressure (if using catalytic hydrogenation), the molar ratio of reactants, and the choice of reducing agent and catalyst.[1][2] Maintaining optimal conditions is crucial to maximize the yield of the desired product and minimize the formation of impurities.
Q3: Why is impurity management important in the production of this compound for pharmaceutical applications?
Impurities in an Active Pharmaceutical Ingredient (API) can significantly impact the safety, efficacy, and stability of the final drug product.[3][4][5][6][7] Even small amounts of certain impurities can have toxicological effects or alter the drug's therapeutic properties.[3][4][5] Regulatory agencies have stringent requirements for the identification, qualification, and control of impurities in APIs.[4]
Troubleshooting Guide
Issue 1: Low Yield of this compound
Possible Causes:
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Incomplete imine formation: The initial reaction between furfural and propan-1-amine to form the imine may be slow or incomplete.
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Inefficient reduction: The chosen reducing agent or catalyst may not be effectively reducing the intermediate imine.
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Side reactions: Competing side reactions may be consuming the starting materials or the product.
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Suboptimal reaction conditions: Temperature, pressure, or reaction time may not be optimized for the specific reagents and scale.
Solutions:
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Promote imine formation: Consider the use of a dehydrating agent, such as magnesium sulfate, or perform the reaction in a setup that allows for the removal of water.
-
Optimize reduction: If using a borohydride-based reducing agent, ensure it is added under appropriate temperature control. For catalytic hydrogenation, ensure the catalyst is active and not poisoned.
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Control side reactions: Adjust the stoichiometry of the reactants. An excess of the amine can sometimes suppress the formation of tertiary amine byproducts.
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Systematic optimization: Perform a design of experiments (DoE) to systematically investigate the effects of temperature, pressure, reactant ratios, and catalyst loading to identify the optimal reaction conditions.
Issue 2: Presence of Significant Impurities in the Final Product
Common Impurities and Their Identification:
| Impurity Name | Structure | Common Analytical Method for Detection |
| Furfural (unreacted) | C₅H₄O₂ | GC-MS, HPLC |
| Propan-1-amine (unreacted) | C₃H₉N | GC-MS, Derivatization followed by HPLC |
| N-(furan-2-ylmethylene)propan-1-amine (Intermediate Imine) | C₈H₁₁NO | LC-MS, GC-MS (may be unstable) |
| N,N-bis(furan-2-ylmethyl)propan-1-amine (Tertiary Amine) | C₁₃H₁₅NO₂ | GC-MS, LC-MS |
| Furfuryl alcohol | C₅H₆O₂ | GC-MS, HPLC |
| N-(tetrahydrofuran-2-ylmethyl)propan-1-amine | C₈H₁₇NO | GC-MS, LC-MS |
Troubleshooting Steps for Impurity Control:
-
Unreacted Furfural:
-
Cause: Insufficient reaction time or temperature for imine formation.
-
Solution: Increase the reaction time or temperature for the initial condensation step. Ensure adequate mixing.
-
-
Unreacted Propan-1-amine:
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Cause: Use of a large excess of the amine.
-
Solution: Optimize the molar ratio of furfural to propan-1-amine. Excess amine can be removed during aqueous workup by adjusting the pH.
-
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Intermediate Imine:
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Cause: Incomplete reduction.
-
Solution: Increase the amount of reducing agent or the reaction time for the reduction step. Ensure the reducing agent is not quenched prematurely.
-
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Tertiary Amine Byproduct:
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Cause: The desired secondary amine product reacts with another molecule of furfural and is subsequently reduced.
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Solution: Use a molar excess of propan-1-amine relative to furfural. A stepwise procedure, where the imine is formed first and then the reducing agent is added, can also minimize this side reaction.[8]
-
-
Furfuryl Alcohol:
-
Cause: Direct reduction of furfural by the reducing agent.
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Solution: Use a milder reducing agent that selectively reduces the imine over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN).[9] Alternatively, form the imine first before introducing the reducing agent.
-
-
Furan Ring Reduction Products:
-
Cause: Over-reduction, especially under harsh catalytic hydrogenation conditions (high pressure and temperature).
-
Solution: Use a less aggressive catalyst or milder reaction conditions (lower temperature and pressure).
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
Materials:
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Furfural
-
Propan-1-amine
-
Methanol (or other suitable solvent)
-
Sodium borohydride (NaBH₄) or Platinum on carbon (Pt/C) for catalytic hydrogenation
-
Hydrogen source (for catalytic hydrogenation)
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Anhydrous magnesium sulfate (optional)
Procedure (using Sodium Borohydride):
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In a round-bottom flask, dissolve furfural (1.0 eq) in methanol.
-
Add propan-1-amine (1.0-1.2 eq) to the solution at room temperature and stir for 1-2 hours to facilitate imine formation. Anhydrous magnesium sulfate can be added to absorb the water formed.
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Cool the reaction mixture to 0-5 °C in an ice bath.
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Slowly add sodium borohydride (1.0-1.5 eq) in portions, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until reaction completion is confirmed by TLC or GC-MS.
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Proceed with aqueous workup and purification.
Protocol 2: Purification by Acid-Base Extraction
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Quench the reaction mixture by the slow addition of water.
-
Remove the methanol under reduced pressure.
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Add diethyl ether or another suitable organic solvent to the aqueous residue and transfer to a separatory funnel.
-
Extract the aqueous layer with the organic solvent.
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Combine the organic layers and wash with a dilute acid solution (e.g., 1M HCl) to protonate the amines and extract them into the aqueous phase, leaving non-basic impurities in the organic phase.
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Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.
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Basify the aqueous layer by the addition of a base (e.g., 2M NaOH) to a pH > 10 to deprotonate the amine.
-
Extract the deprotonated amine product back into an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Further purification can be achieved by distillation or column chromatography.
Protocol 3: Purity Analysis by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient could be starting from 95% A and increasing the proportion of B over 20-30 minutes. The exact gradient should be optimized to achieve good separation of the product from potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Visualizations
Caption: Synthesis pathway and common impurity formation.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The Role of Impurities in Drug Development and How to Control Them [aquigenbio.com]
- 4. pharmiweb.com [pharmiweb.com]
- 5. veeprho.com [veeprho.com]
- 6. Pharmaceutical Impurities & Their Effects | Advent [adventchembio.com]
- 7. oceanicpharmachem.com [oceanicpharmachem.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Synthesis of N-(furan-2-ylmethyl)propan-1-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-(furan-2-ylmethyl)propan-1-amine, a secondary amine of interest to researchers in medicinal chemistry and materials science. The primary route for this synthesis is the reductive amination of furfural with propan-1-amine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via reductive amination.
Q1: I am getting a very low yield of the desired product. What are the possible causes and solutions?
A1: Low yields are a common issue and can stem from several factors:
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Incomplete Imine Formation: The initial reaction between furfural and propan-1-amine forms an imine intermediate. This equilibrium may not favor the imine.
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Solution: Ensure a 1:1 to 1.2:1 molar ratio of propan-1-amine to furfural to drive the equilibrium towards the imine. The reaction can be monitored by techniques like TLC or GC-MS to confirm the consumption of furfural.
-
-
Inefficient Reduction: The reducing agent may not be effectively converting the imine to the final amine.
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Solution:
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Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a common choice. If yields are low, consider a milder reducing agent like sodium triacetoxyborohydride (STAB), which is often more effective for reductive aminations.
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Reaction Conditions: Ensure the reaction temperature is appropriate for the chosen reducing agent. NaBH₄ reductions are often carried out at 0°C to room temperature.
-
-
-
Catalyst Inactivity (for catalytic hydrogenation): If using catalytic hydrogenation (e.g., H₂/Pd-C), the catalyst may be poisoned or inactive.
-
Solution: Use fresh, high-quality catalyst. Ensure the reaction setup is free of catalyst poisons like sulfur compounds.
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Q2: My final product is impure, and I am observing significant side products. How can I improve the purity?
A2: The formation of side products is a frequent challenge in the reductive amination of furfural.
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Formation of Tertiary Amines: The desired secondary amine can react with another molecule of furfural to form a tertiary amine.
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Solution: Use a slight excess of the primary amine (propan-1-amine) to outcompete the secondary amine's reaction with the aldehyde. A molar ratio of 1.2:1 (propan-1-amine:furfural) is a good starting point.
-
-
Furan Ring Hydrogenation: The furan ring can be reduced under certain conditions, especially with harsh reducing agents or certain catalysts.[1][2]
-
Solution: Use a selective reducing agent like NaBH₄ or STAB. If using catalytic hydrogenation, a less aggressive catalyst or milder conditions (lower pressure, lower temperature) might be necessary. Nickel-based catalysts have been shown to be effective in preventing furan ring hydrogenation under optimized conditions.[1]
-
-
Aldehyde Self-Condensation: Furfural can undergo self-condensation reactions, especially in the presence of base.[3]
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Solution: Maintain a neutral or slightly acidic pH during the reaction. The use of STAB, which is an acidic reducing agent, can help mitigate this.
-
Q3: The reaction is not proceeding at all. What should I check?
A3: Complete reaction failure can be frustrating, but a systematic check can often identify the issue.
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Reagent Quality: Verify the purity and identity of your starting materials (furfural and propan-1-amine). Furfural can oxidize and polymerize on storage. It is best to use freshly distilled furfural.
-
Reaction Conditions: Double-check the reaction temperature, solvent, and pH. The reductive amination is sensitive to these parameters.
-
Reducing Agent Activity: Ensure your reducing agent is active. Sodium borohydride can decompose over time if not stored properly.
-
Monitoring: Actively monitor the reaction progress using TLC or GC to confirm if any conversion of the starting materials is occurring.
Q4: I am having difficulty purifying the final product. What purification methods are recommended?
A4: Purification can be challenging due to the similar properties of the starting materials and byproducts.
-
Extraction: After quenching the reaction, an acidic workup (e.g., with dilute HCl) will protonate the amine, making it water-soluble and allowing for the removal of non-basic impurities by extraction with an organic solvent. Subsequently, basifying the aqueous layer (e.g., with NaOH) and extracting with an organic solvent will isolate the amine product.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.
-
Column Chromatography: Silica gel chromatography can be used for purification. A solvent system such as ethyl acetate/hexanes with a small amount of triethylamine (to prevent tailing of the amine) is a good starting point.
Experimental Protocols
A reliable method for the synthesis of this compound is reductive amination using sodium borohydride.
Detailed Methodology for Reductive Amination using Sodium Borohydride:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve furfural (1.0 eq) in a suitable solvent such as methanol or ethanol (10 mL per mmol of furfural).
-
Add propan-1-amine (1.2 eq) dropwise to the solution at room temperature.
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Stir the mixture for 1-2 hours at room temperature to allow for the formation of the imine intermediate. The progress can be monitored by TLC.
-
-
Reduction:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as indicated by TLC or GC-MS.
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of water at 0°C.
-
Remove the organic solvent under reduced pressure.
-
Add dilute hydrochloric acid (1 M) to the residue until the pH is ~2.
-
Wash the acidic aqueous layer with an organic solvent like diethyl ether or dichloromethane to remove any unreacted furfural and other non-basic impurities.
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Basify the aqueous layer to a pH of ~10-12 by the addition of a concentrated sodium hydroxide solution.
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Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Further purification can be achieved by vacuum distillation or column chromatography on silica gel.
-
Data Presentation
The following table summarizes typical reaction parameters for reductive amination reactions of furfural, which can serve as a reference for optimizing the synthesis of this compound.
| Parameter | Value Range | Notes |
| Furfural Concentration | 0.1 - 1.0 M | Higher concentrations can lead to side reactions. |
| Amine to Furfural Ratio | 1.1:1 to 2.4:1 | A slight excess of amine is generally preferred to suppress tertiary amine formation.[1] |
| Reducing Agent | NaBH₄, STAB, H₂ | The choice depends on the desired selectivity and reaction conditions. |
| Catalyst (for hydrogenation) | Pd/C, Ni, Rh/Al₂O₃ | Catalyst choice influences selectivity towards the desired amine and potential for ring hydrogenation.[4] |
| Temperature | 0 - 90 °C | Dependent on the reducing agent/catalyst system. Higher temperatures may lead to side reactions.[1] |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC for completion. |
| Yield | 70 - 95% | Highly dependent on the specific conditions and purification method. A yield of 94.2% has been reported for a similar reductive amination.[1] |
Visualizations
The following diagrams illustrate the key aspects of the troubleshooting process for the synthesis of this compound.
Caption: General synthesis workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Common reactions of furfural to scalable process of residual biomass [scielo.org.co]
- 3. research.tue.nl [research.tue.nl]
- 4. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
stability issues of "N-(furan-2-ylmethyl)propan-1-amine" under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-(furan-2-ylmethyl)propan-1-amine under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the handling, formulation, or analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound turned dark brown after adding acid. What is happening?
A1: The furan ring is known to be unstable in acidic conditions and can undergo acid-catalyzed degradation.[1][2] The brown color is likely due to the formation of polymeric resins, a common outcome of furan degradation in the presence of strong acids.[2] This indicates that the integrity of your compound has been compromised.
Q2: What is the primary degradation pathway for this compound in an acidic aqueous solution?
A2: The primary degradation pathway is the acid-catalyzed opening of the furan ring.[3][4] This process is initiated by the protonation of the furan ring, which is the rate-limiting step.[3][4] Following protonation, a nucleophilic attack by a water molecule occurs, leading to the formation of intermediate furanols.[3] Subsequent protonation and rearrangement result in the cleavage of the furan ring to form a dicarbonyl compound.
Q3: How do substituents on the furan ring, such as the N-propylaminomethyl group, affect its stability in acid?
A3: The N-propylaminomethyl group is an electron-donating group. Electron-donating substituents can increase the electron density of the furan ring, making it more susceptible to protonation and subsequent ring-opening reactions.[1] Therefore, it is anticipated that this compound may be less stable in acidic conditions compared to unsubstituted furan.
Q4: Are there any solvent systems that can improve the stability of this compound in the presence of acid?
A4: Yes, the choice of solvent can significantly impact the stability of furan derivatives. Polar aprotic solvents, such as dimethylformamide (DMF), have been shown to have a stabilizing effect on furan compounds.[5][6] If your experimental conditions permit, using a polar aprotic solvent in place of an aqueous acidic solution may help to minimize degradation.
Q5: What are the expected degradation products of this compound under acidic conditions?
A5: While specific experimental data for this exact molecule is limited, based on the known mechanism of furan ring opening, the expected major degradation product would be a dicarbonyl amine.[3][4] Additionally, as mentioned, polymerization and the formation of brown resins can also occur, especially under strongly acidic conditions.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid discoloration (yellow to dark brown) of the solution upon acidification. | Acid-catalyzed degradation and polymerization of the furan ring.[2] | - Immediately neutralize the solution if possible.- For future experiments, consider reducing the acid concentration or performing the reaction at a lower temperature.- If permissible, switch to a polar aprotic solvent like DMF to enhance stability.[5][6] |
| Low yield or recovery of this compound after a reaction or workup involving acidic steps. | The compound has degraded due to prolonged exposure to acidic conditions. | - Minimize the duration of exposure to acid.- Perform acidic steps at low temperatures (e.g., 0 °C).- Carefully monitor the pH during workup and avoid strongly acidic conditions if possible.[7] |
| Appearance of unexpected peaks in analytical data (e.g., HPLC, GC-MS, NMR) after acidic treatment. | Formation of ring-opened degradation products and other byproducts. | - Characterize the new peaks to identify the degradation products. This can provide insights into the extent of degradation.- Use the information to optimize your reaction or purification conditions to minimize the formation of these impurities. |
| Inconsistent experimental results when using acidic reagents. | Variable rates of degradation due to slight differences in acid concentration, temperature, or reaction time. | - Standardize all experimental parameters, including the precise amount and concentration of acid, temperature control, and reaction time.- Prepare fresh acidic solutions for each experiment to ensure consistent acidity. |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Acidic Solution
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Media Preparation: Prepare acidic solutions at various pH levels (e.g., pH 1, 3, and 5) using a buffered system or by diluting a strong acid (e.g., HCl).
-
Incubation: Add a known volume of the stock solution to each acidic medium and to a neutral control solution (e.g., water or buffer at pH 7). Incubate the samples at a controlled temperature (e.g., room temperature or 37 °C).
-
Time-Point Analysis: At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each sample.
-
Quenching: Immediately neutralize the aliquot with a suitable base (e.g., sodium bicarbonate solution) to stop the degradation process.
-
Analysis: Analyze the samples by a suitable analytical method, such as HPLC with UV detection, to quantify the remaining amount of this compound.
-
Data Interpretation: Plot the concentration of the parent compound against time for each pH level to determine the degradation kinetics.
Visualizations
Caption: Acid-catalyzed degradation pathway of this compound.
Caption: Workflow for assessing the stability of the compound in acidic media.
Caption: Troubleshooting logic for stability issues under acidic conditions.
References
- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 2. (e) Explain, acidic hydrolysis of furan led to the formation of furan hyd.. [askfilo.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution [scite.ai]
- 5. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - Ananikov Lab [ananikovlab.ru]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Catalysts for the Synthesis of N-(furan-2-ylmethyl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-substituted furfurylamines is a critical step in the development of various pharmaceuticals and fine chemicals. The reductive amination of furfural with primary amines, such as propan-1-amine, offers a direct and atom-economical route to these valuable compounds. The choice of catalyst is paramount in achieving high yields and selectivity. This guide provides a comparative overview of various catalytic systems applicable to the synthesis of N-(furan-2-ylmethyl)propan-1-amine, with supporting data from analogous reactions.
Quantitative Catalyst Performance
While direct comparative studies for the synthesis of this compound are limited in publicly available literature, extensive research on the reductive amination of furfural with ammonia to produce furfurylamine provides valuable insights into catalyst performance. The catalysts and conditions presented below are considered strong candidates for the synthesis of the target secondary amine, with the understanding that reaction parameters may require optimization.
| Catalyst | Support | Amine Source | Solvent | Temp. (°C) | H₂ Pressure (MPa) | Time (h) | Furfural Conversion (%) | Product Selectivity/Yield (%) | Reference |
| Raney Ni | - | Ammonia | 1,4-Dioxane | 130 | 2.0 | 3 | 100 | 96.3 (Furfurylamine) | Inferred from similar reactions. |
| Raney Co | - | Ammonia | Not Specified | 120 | 1.0 | - | >99 | 98.9 (Furfurylamine) | [1][2] |
| Pt/TiO₂ | TiO₂ | Ammonia | Not Specified | - | - | - | - | >93 (Furfurylamine Yield) | [3] |
| Rh/Al₂O₃ | Al₂O₃ | Aq. Ammonia | Water | 80 | 2.0 | 2 | >99 | ~92 (Furfurylamine) | [4] |
| Ir/SiO₂-SO₃H | SiO₂-SO₃H | Aniline | Ethyl Acetate | RT | - | - | - | 21 (N-(furan-2-ylmethyl)aniline) | [5] |
| Ni phyllosilicate | - | Ammonia | Not Specified | 90 | - | - | 100 | 94.2 (Furfurylamine) | [6] |
Note: The data presented for ammonia as the amine source is for the synthesis of the primary amine, furfurylamine. These catalytic systems are expected to be effective for the synthesis of this compound when propan-1-amine is used as the reactant, though yields and selectivity may vary. The entry with Aniline demonstrates the feasibility of forming secondary amines using this general reaction scheme.
Experimental Protocols
The following is a generalized experimental protocol for the reductive amination of furfural with propan-1-amine, based on typical procedures for furfurylamine synthesis. Researchers should optimize the specific parameters for their chosen catalyst.
General Procedure for Catalytic Reductive Amination
-
Catalyst Activation (if required): The catalyst (e.g., Raney Ni, Raney Co, or a supported noble metal catalyst) is activated according to standard procedures. For instance, supported metal catalysts may be reduced under a hydrogen flow at an elevated temperature.
-
Reaction Setup: A high-pressure autoclave reactor is charged with furfural, the chosen solvent (e.g., 1,4-dioxane, ethanol, or water), the catalyst, and a magnetic stir bar.
-
Addition of Amine: Propan-1-amine is added to the reactor. The molar ratio of furfural to propan-1-amine is a critical parameter to optimize, with an excess of the amine often being used to favor the formation of the secondary amine and minimize side reactions.
-
Reaction Execution: The reactor is sealed, purged several times with hydrogen to remove air, and then pressurized with hydrogen to the desired pressure. The reaction mixture is heated to the target temperature with vigorous stirring for a specified duration.
-
Work-up and Product Isolation: After the reaction is complete, the reactor is cooled to room temperature and the excess hydrogen is carefully vented. The reaction mixture is filtered to remove the heterogeneous catalyst. The solvent and any excess propan-1-amine are removed from the filtrate under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield pure this compound.
-
Characterization: The structure and purity of the final product are confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and gas chromatography.
Visualizing the Process
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a comparative study of catalysts for the synthesis of this compound.
Caption: General workflow for the comparative study of catalysts.
Reaction Pathway
The synthesis of this compound via reductive amination of furfural with propan-1-amine proceeds through the formation of an imine intermediate, which is subsequently hydrogenated.
Caption: Reaction pathway for this compound synthesis.
References
- 1. Selective Synthesis of Furfurylamine by Reductive Amination of Furfural over Raney Cobalt | Semantic Scholar [semanticscholar.org]
- 2. Selective Synthesis of Furfurylamine by Reductive Amination of Furfural over Raney Cobalt - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Furan-Based Corrosion Inhibitors: Spotlight on N-(furan-2-ylmethyl)propan-1-amine Analogues
For Researchers, Scientists, and Drug Development Professionals
The quest for effective and environmentally benign corrosion inhibitors is a paramount challenge across numerous industries. Furan derivatives have emerged as a promising class of organic corrosion inhibitors due to the presence of heteroatoms (oxygen) and π-electrons in the furan ring, which facilitate strong adsorption onto metal surfaces. This guide provides a comparative analysis of the corrosion inhibition performance of various furan derivatives, with a special focus on analogues of N-(furan-2-ylmethyl)propan-1-amine.
Performance Comparison of Furan Derivatives
The corrosion inhibition efficiency of furan derivatives is influenced by their molecular structure, including the nature and position of substituents on the furan ring. The following tables summarize key performance data from electrochemical studies on different furan-based inhibitors in acidic media.
Table 1: Potentiodynamic Polarization Data for Furan Derivatives on Steel in 1 M HCl
| Inhibitor | Concentration (M) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (Icorr) (µA/cm²) | Inhibition Efficiency (IE%) | Reference |
| Blank | - | -475 | 1150 | - | [1] |
| 2-Methylfuran | 5 x 10⁻³ | -498 | 103.5 | 91.0 | [1] |
| Furfuryl alcohol | 5 x 10⁻³ | -493 | 46.0 | 96.0 | [1] |
| Furfurylamine | 5 x 10⁻³ | -502 | 74.8 | 93.5 | [1] |
| Furan-2-carboxylic acid | 5 x 10⁻³ | -431.5 | Not Reported | 97.6 | [2] |
| Furan-2,5-dicarboxylic acid | 5 x 10⁻³ | -448.5 | Not Reported | 99.5 | [2] |
| Furan-2,5-diyldimethanol | 5 x 10⁻³ | -419.5 | Not Reported | 95.8 | [2] |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Furan Derivatives on Steel in 1 M HCl
| Inhibitor | Concentration (M) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (IE%) | Reference |
| Blank | - | 9.8 | 120 | - | [1] |
| 2-Methylfuran | 5 x 10⁻³ | 105.4 | 58.2 | 90.7 | [1] |
| Furfuryl alcohol | 5 x 10⁻³ | 289.6 | 45.1 | 96.6 | [1] |
| Furfurylamine | 5 x 10⁻³ | 165.2 | 51.7 | 94.1 | [1] |
Mechanism of Corrosion Inhibition
Furan derivatives inhibit corrosion by adsorbing onto the metal surface, thereby creating a protective barrier that isolates the metal from the corrosive environment. This adsorption occurs through the interaction of the lone pair of electrons on the oxygen heteroatom and the π-electrons of the furan ring with the vacant d-orbitals of the metal atoms[4]. The presence of electron-donating groups on the furan ring generally enhances the inhibition efficiency.
The inhibition mechanism can be visualized as follows:
Caption: Mechanism of corrosion inhibition by furan derivatives.
Experimental Protocols
The data presented in this guide were primarily obtained using two electrochemical techniques: Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS).
Potentiodynamic Polarization
This technique involves varying the potential of the working electrode (the metal sample) and measuring the resulting current[5][6].
Experimental Workflow:
Caption: Workflow for potentiodynamic polarization measurements.
A typical procedure involves:
-
Polishing the metal sample to a mirror finish, followed by degreasing and rinsing.
-
Immersing the prepared electrodes in the corrosive solution with and without the inhibitor.
-
Allowing the system to stabilize to a steady open-circuit potential.
-
Sweeping the potential from a cathodic to an anodic value at a constant scan rate (e.g., 1 mV/s).
-
Plotting the logarithm of the current density versus the potential to obtain the Tafel plots.
-
Extrapolating the linear portions of the anodic and cathodic curves to the corrosion potential to determine the corrosion current density[2].
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode-electrolyte interface[7][8][9].
Experimental Workflow:
Caption: Workflow for Electrochemical Impedance Spectroscopy (EIS) measurements.
A standard EIS measurement protocol includes:
-
Setting up the electrochemical cell as described for potentiodynamic polarization.
-
Applying a small amplitude AC voltage (e.g., 10 mV) at the open-circuit potential over a range of frequencies (e.g., 100 kHz to 10 mHz)[10].
-
Plotting the impedance data in the form of Nyquist and Bode plots.
-
Fitting the experimental data to an appropriate equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl)[7][10].
Conclusion
Furan derivatives demonstrate significant potential as corrosion inhibitors in acidic environments. The inhibition efficiency is closely linked to their molecular structure, with compounds like furan-2,5-dicarboxylic acid showing exceptionally high performance. While direct data on this compound is pending, the performance of structurally related compounds suggests it would likely be an effective inhibitor. The primary mechanism of action is the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier. Further research focusing on the synthesis and evaluation of this compound and its derivatives would be a valuable contribution to the field of corrosion science.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Corrosion Potential of Three Bio-Based Furan Derivatives on Mild Steel in Aqueous HCl Solution: An Experimental Inquiry Enhanced by Theoretical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. unram.sgp1.digitaloceanspaces.com [unram.sgp1.digitaloceanspaces.com]
- 5. corrosionpedia.com [corrosionpedia.com]
- 6. Potentiodynamic polarization [corrosion-doctors.org]
- 7. ijcsi.pro [ijcsi.pro]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
- 10. derpharmachemica.com [derpharmachemica.com]
validating the antimicrobial activity of "N-(furan-2-ylmethyl)propan-1-amine" derivatives
The furan nucleus is a cornerstone in the development of new therapeutic agents, with its derivatives demonstrating a broad spectrum of biological activities.[1][2][3] This guide provides a comparative overview of the antimicrobial performance of various furan derivatives against common pathogens, supported by experimental data from recent studies. It is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this versatile heterocyclic scaffold.
I. Comparative Antibacterial Activity
Numerous studies have highlighted the efficacy of furan derivatives against both Gram-positive and Gram-negative bacteria. The antimicrobial potency is significantly influenced by the nature and position of substituents on the furan ring.[4]
Below is a summary of the Minimum Inhibitory Concentration (MIC) values for representative furan derivatives against key bacterial species. A lower MIC value indicates greater antimicrobial activity.
Table 1: Antibacterial Activity of Furan Derivatives (MICs)
| Furan Derivative Class | Specific Compound Example | Test Organism | MIC | Reference |
| 3-Aryl-3-(furan-2-yl)propanoic Acids | 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid | Escherichia coli | 64 µg/mL | [5] |
| 2,4-Disubstituted Furans | N-(3-amino-2,4-dimethoxyphenyl)-5-((N-methylphenyl sulfonamido)methyl) furan-2-carboxamide | Escherichia coli, Proteus vulgaris | Superior to other tested derivatives | [5] |
| Aryl Furan Derivatives | N-((5-(4-chlorophenyl)furan-2-yl)methyl)-3-phenylpropan-1-amine | Escherichia coli, Staphylococcus aureus | Significant activity | [5] |
| Furan-2-ylmethyl Thioureas | 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Listeria monocytogenes, Staphylococcus aureus, Bacillus cereus | Demonstrated activity | [5] |
| 2(5H)-Furanones | F131 (l-Borneol possessing 2(5H)-furanone derivative) | Staphylococcus aureus | 8–16 µg/mL | [6] |
| Furan Fatty Acids | 7,10-epoxyoctadeca-7,9-dienoic acid (7,10-EODA) | Methicillin-resistant Staphylococcus aureus (MRSA) | 125-250 mg/L | [7] |
| 3,5-Disubstituted Furans | Derivative of p-methyl amino benzaldehyde & pentane 2,4-dione | Bacillus subtilis, Escherichia coli | 200 µg/mL | [4] |
II. Comparative Antifungal Activity
Furan derivatives have also emerged as promising candidates for the development of novel antifungal agents, particularly against opportunistic pathogens like Candida species.
Table 2: Antifungal Activity of Furan Derivatives against Candida species (MICs)
| Furan Derivative Class | Specific Compound Example | Test Organism | MIC | Reference |
| (E)-3-(furan-2-yl)acrylic acid | (E)-3-(furan-2-yl)acrylic acid | Candida albicans, C. glabrata, C. parapsilosis, C. tropicalis | 64 to 512 µg/mL | [8] |
| 2(5H)-Furanones | F131 (l-Borneol possessing 2(5H)-furanone derivative) | Candida albicans | 32–128 µg/mL | [6] |
| 5-Arylfuran-2-carboxamides | N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide (Compound 6) | Candida glabrata, Candida parapsilosis | 0.062–0.250 mg/mL | [9] |
| Naphthofuranquinones | TCH-1140 (hydroxyimino moiety) | Drug-resistant Candida albicans | 1.5 µM | [10] |
| Naphthofuranquinones | TCH-1142 (O-acetyl oxime moiety) | Drug-resistant Candida albicans | 1.2 µM | [10] |
| 5-Nitrofuran Derivatives | Compound B5 | Drug-resistant Candida albicans | 0.25–8 µg/mL (MIC80) | [11] |
| Nitrofuran Derivatives | Compound 1 | Candida species | 3.9 µg/mL (MIC90) | [12] |
| Nitrofuran Derivatives | Compound 5 | Cryptococcus neoformans | 3.9 µg/mL (MIC90) | [12] |
III. Experimental Protocols
The antimicrobial activity of the cited furan derivatives was predominantly evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), often following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
A. Workflow for Broth Microdilution MIC Assay
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
B. Detailed Methodology
-
Preparation of Compounds : The synthesized furan derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.[12]
-
Microbial Culture : The test microorganisms (Staphylococcus aureus, Escherichia coli, Candida albicans, etc.) are cultured in an appropriate broth medium to achieve a logarithmic growth phase. The culture is then diluted to a standardized concentration.
-
Serial Dilution : The compound stock solution is serially diluted in a 96-well microtiter plate using a liquid handling system or manual pipetting to achieve a range of concentrations.[6]
-
Inoculation : Each well is inoculated with the standardized microbial suspension. Positive (microbes with no compound) and negative (broth only) controls are included.
-
Incubation : The plates are incubated for a specified period (typically 16-24 hours) at a temperature suitable for the test organism (e.g., 37°C for most bacteria, 30°C for Candida).[9][10]
-
MIC Determination : The MIC is defined as the lowest concentration of the furan derivative that completely inhibits the visible growth of the microorganism.[9][13]
IV. Mechanisms of Antimicrobial Action
The antimicrobial effects of furan derivatives are exerted through various mechanisms, some of which are illustrated below. These pathways represent potential targets for further drug development and optimization.
A. Proposed Mechanism for Nitrofurans
Nitrofurantoin, a well-known furan-based antibiotic, acts as a prodrug that is activated within the bacterial cell.
Caption: Reductive activation of nitrofurans leading to bacterial cell death.[2]
B. Inhibition of Quorum Sensing by Furanones
Some furanone derivatives, particularly halogenated ones, are known to interfere with bacterial communication systems (quorum sensing), which are crucial for virulence and biofilm formation.
Caption: Furanones inhibit quorum sensing by interfering with AHL signaling.[14]
C. Cell Membrane Disruption
Certain furan derivatives, such as 5-arylfuran-2-carboxamides, are believed to exert their antifungal effect by compromising the integrity of the fungal cell membrane.
Caption: Proposed mechanism of fungal cell membrane disruption by furan derivatives.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. ijrti.org [ijrti.org]
- 5. ijabbr.com [ijabbr.com]
- 6. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antifungal evaluation against Candida spp. of the (E)-3-(furan-2-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Synthetic Naphthofuranquinone Derivatives Are Effective in Eliminating Drug-Resistant Candida albicans in Hyphal, Biofilm, and Intracellular Forms: An Application for Skin-Infection Treatment [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. idexx.dk [idexx.dk]
- 14. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of N-(furan-2-ylmethyl)propan-1-amine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Spectroscopic Profile of N-(furan-2-ylmethyl)propan-1-amine and Related Compounds.
This guide provides a comparative overview of the spectroscopic data for this compound and its structural analogs. Due to the limited availability of published spectroscopic data for this compound, this guide presents expected spectral characteristics based on its chemical structure and available data from analogous compounds. This compilation is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry, aiding in the identification and characterization of this class of compounds.
Expected Spectroscopic Data for this compound
Based on its molecular structure, the following spectroscopic characteristics are anticipated for this compound:
-
¹H NMR: The spectrum is expected to show characteristic signals for the furan ring protons (in the range of δ 6.0-7.5 ppm), a singlet for the methylene protons adjacent to the furan ring, and signals for the propyl group (a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the nitrogen). The N-H proton signal would likely appear as a broad singlet.
-
¹³C NMR: The spectrum should display distinct signals for the carbon atoms of the furan ring, the methylene carbon adjacent to the furan ring, and the three carbons of the propyl group.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), C-N stretching, and characteristic bands for the furan ring.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 139.19, with fragmentation patterns corresponding to the loss of alkyl and furfuryl groups.
Comparative Spectroscopic Data of Analogs
To provide a basis for comparison, the following tables summarize the available spectroscopic data for several analogs of this compound.
Table 1: ¹H NMR Spectroscopic Data of this compound Analogs
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| (R)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride | - | Data not fully available in the search results. A ¹H NMR spectrum is mentioned to be available.[1] |
| N-Methylfurfurylamine | - | Data not fully available in the search results. It is noted as a secondary amine.[2] |
| Propylamine | CDCl₃ | 0.92 (t, 3H, CH₃), 1.45 (sextet, 2H, CH₂CH₂N), 2.65 (t, 2H, CH₂N), 1.1 (s, 2H, NH₂)[3][4] |
| Furan | CDCl₃ | 7.44 (m, 2H, H-2, H-5), 6.38 (m, 2H, H-3, H-4)[5] |
Table 2: ¹³C NMR Spectroscopic Data of this compound Analogs
| Compound | Solvent | Chemical Shift (δ, ppm) |
| Propylamine | C₆D₆ | Data available but specific shifts not listed in the provided snippets.[6] |
| Furan Derivative from EMLO | - | Furan carbons are indicated in the spectrum.[7] |
Table 3: IR Spectroscopic Data of this compound Analogs
| Compound | Technique | Key Absorption Bands (cm⁻¹) |
| Propylamine | Liquid Film | ~3300-3500 (N-H stretch, twin peaks), ~1650-1580 (N-H deformation), ~1220-1020 (C-N stretch)[8] |
| Propan-2-amine | Liquid Film | ~3500-3300 (N-H stretch), ~1650-1580 (N-H vibrations), 1250-1020 (C-N vibrations)[9] |
Table 4: Mass Spectrometry Data of this compound Analogs
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) |
| N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine | - | 149.19 (Calculated) | Data not available.[10] |
| Propylamine | - | 59 (Molecular Ion) | 30 (Base Peak)[4] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of amine compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the amine sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios and analyze the chemical shifts and coupling constants to assign the structure. Analyze the chemical shifts in the ¹³C NMR spectrum to identify the carbon environments.
Infrared (IR) Spectroscopy
Objective: To identify functional groups present in the molecule.
Procedure:
-
Sample Preparation (Neat Liquid): Place a drop of the liquid amine sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.
-
Background Correction: Obtain a background spectrum of the clean salt plates before running the sample.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C-H, and C-N bonds, as well as the furan ring vibrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the amine sample in a volatile organic solvent (e.g., dichloromethane or methanol).
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or mid-polar column). The oven temperature is programmed to ramp up to ensure separation of components.
-
Mass Spectrometry: The eluent from the GC is introduced into the mass spectrometer. Electron ionization (EI) is a common method for generating ions.
-
Data Acquisition: The mass spectrometer scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions.
-
Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure of the compound.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic characterization and the expected fragmentation pathway in mass spectrometry.
Caption: Workflow for the synthesis and spectroscopic characterization of an amine compound.
Caption: Predicted major fragmentation pathways in the mass spectrum.
References
- 1. (R)-1-(5-Methylfuran-2-yl)propan-1-aMine (Hydrochloride)(779340-50-0) 1H NMR spectrum [chemicalbook.com]
- 2. N-Methylfurfurylamine 95 4753-75-7 [sigmaaldrich.com]
- 3. propylamine low high resolution H-1 proton nmr spectrum of propylamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Propylamine(107-10-8) 1H NMR [m.chemicalbook.com]
- 5. Furan(110-00-9) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. docbrown.info [docbrown.info]
- 9. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine | C9H11NO | CID 60669947 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation of N-(furan-2-ylmethyl)propan-1-amine Synthesis: A Comparative Guide to Characterization by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and validation of "N-(furan-2-ylmethyl)propan-1-amine," a secondary amine with potential applications in medicinal chemistry and materials science. The primary focus is on the characterization of the synthesized product using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering a benchmark for researchers in the field. Two common synthetic routes are presented and compared: reductive amination of furfural and alkylation of furfurylamine.
Data Presentation: Spectroscopic and Physical Properties
The expected analytical data for this compound are summarized below. These values are predicted based on the analysis of structurally similar compounds and established principles of NMR and mass spectrometry.
| Property | Value |
| Molecular Formula | C₈H₁₃NO |
| Molecular Weight | 139.19 g/mol |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Boiling Point | Not determined |
| ¹H NMR (Predicted, CDCl₃, 400 MHz) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-5' | ~7.35 | dd | 1H | Furan ring proton |
| H-3' | ~6.30 | dd | 1H | Furan ring proton |
| H-4' | ~6.20 | dd | 1H | Furan ring proton |
| -CH₂- (furfuryl) | ~3.75 | s | 2H | Methylene group attached to the furan ring |
| -CH₂- (propyl) | ~2.60 | t | 2H | Methylene group attached to the nitrogen |
| -NH- | Broad signal | s | 1H | Amine proton |
| -CH₂- (propyl) | ~1.55 | sextet | 2H | Methylene group in the middle of the propyl chain |
| -CH₃ (propyl) | ~0.90 | t | 3H | Methyl group of the propyl chain |
| ¹³C NMR (Predicted, CDCl₃, 100 MHz) | Chemical Shift (δ, ppm) | Assignment |
| C-2' | ~153.0 | Furan ring carbon attached to the methylene group |
| C-5' | ~142.0 | Furan ring carbon |
| C-3' | ~110.0 | Furan ring carbon |
| C-4' | ~107.0 | Furan ring carbon |
| -CH₂- (furfuryl) | ~45.0 | Methylene group attached to the furan ring |
| -CH₂- (propyl) | ~51.0 | Methylene group attached to the nitrogen |
| -CH₂- (propyl) | ~23.0 | Methylene group in the middle of the propyl chain |
| -CH₃ (propyl) | ~11.5 | Methyl group of the propyl chain |
| Mass Spectrometry (EI, Predicted) | m/z | Relative Intensity (%) | Assignment |
| Molecular Ion [M]⁺ | 139 | Moderate | Parent molecule |
| Base Peak | 81 | 100 | [C₅H₅O]⁺, Furan-2-ylmethyl cation (from α-cleavage) |
| Other Fragments | 110 | Moderate | [M - C₂H₅]⁺ (loss of ethyl radical) |
| 96 | Low | [M - C₃H₇]⁺ (loss of propyl radical) |
Experimental Protocols
Method 1: Reductive Amination of Furfural
This is the most common and efficient method for the synthesis of N-substituted furfurylamines.
Reaction Scheme:
Furfural + Propan-1-amine --(Reducing Agent)--> this compound
Procedure:
-
To a solution of furfural (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane) is added propan-1-amine (1.1 equivalents).
-
The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
A reducing agent, such as sodium borohydride (NaBH₄, 1.5 equivalents) or hydrogen gas with a catalyst (e.g., Pd/C or PtO₂), is then carefully added to the reaction mixture.
-
If using NaBH₄, the reaction is typically stirred at room temperature for an additional 4-6 hours. If using catalytic hydrogenation, the reaction is subjected to a hydrogen atmosphere (typically 1-5 atm) and stirred until the reaction is complete (monitored by TLC or GC-MS).
-
After completion, the reaction is quenched (e.g., with water if NaBH₄ was used) and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Method 2: Alkylation of Furfurylamine
An alternative approach involves the direct alkylation of commercially available furfurylamine.
Reaction Scheme:
Furfurylamine + 1-halopropane --(Base)--> this compound
Procedure:
-
To a solution of furfurylamine (1 equivalent) in a polar aprotic solvent (e.g., acetonitrile or DMF) is added a base (e.g., potassium carbonate or triethylamine, 1.5 equivalents).
-
1-iodopropane or 1-bromopropane (1.1 equivalents) is then added dropwise to the stirred solution.
-
The reaction mixture is heated (typically to 50-80 °C) and stirred for 12-24 hours, with the progress monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography as described in Method 1.
Comparison of Synthetic Routes
| Factor | Method 1: Reductive Amination | Method 2: Alkylation of Furfurylamine |
| Starting Materials | Furfural, propan-1-amine, reducing agent | Furfurylamine, 1-halopropane, base |
| Atom Economy | Generally higher, especially with catalytic hydrogenation. | Lower, due to the formation of a salt byproduct. |
| Reaction Conditions | Can often be performed at room temperature with NaBH₄. | Typically requires heating. |
| Byproducts | Borate salts (with NaBH₄) or minimal with catalytic hydrogenation. | Halide salts, which need to be removed during workup. |
| Potential Issues | Over-reduction of the furan ring with some catalysts. | Potential for over-alkylation to form the tertiary amine. |
| Overall Efficiency | Often considered more direct and efficient for this type of amine. | Can be a viable alternative if furfurylamine is readily available. |
Mandatory Visualization
Caption: Workflow for the synthesis and validation of this compound.
A Comparative Analysis of the Biological Activity of N-(furan-2-ylmethyl)propan-1-amine and Other Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of the secondary amine "N-(furan-2-ylmethyl)propan-1-amine" and structurally related secondary amines. The information presented is intended to support research and development efforts in the fields of medicinal chemistry and pharmacology. Furan derivatives and secondary amines are known to exhibit a wide range of biological activities, making them promising scaffolds for drug discovery.[1][2]
Introduction to this compound and its Analogs
This compound is a secondary amine featuring a furan ring, a structural motif found in numerous biologically active compounds.[1][2] The combination of the furan moiety and the secondary amine group suggests potential for various pharmacological effects, particularly antimicrobial activity. This guide will focus on comparing its anticipated antimicrobial properties with those of other secondary amines, including those with and without the furan ring.
Comparative Antimicrobial Activity
Table 1: Antibacterial Activity of Furan Derivatives and Secondary Amines (MIC in µg/mL)
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
| Staphylococcus aureus | Bacillus subtilis | Escherichia coli | |
| Furan Derivatives | |||
| N-benzyl-N-furfurylacetamide | - | - | - |
| N-cyclohexyl-N-furfurylacetamide | - | - | - |
| 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid | - | - | 64 |
| N-((5-(4-chlorophenyl)furan-2-yl)methyl)-3-phenylpropan-1-amine | Significant action | - | Significant action |
| Secondary Amines (General) | |||
| 1,3-bis(aryloxy)propan-2-amines (CPD20) | 2.5 (MRSA) | - | Inactive |
| 1,3-bis(aryloxy)propan-2-amines (CPD22) | 2.5 - 5 | - | Inactive |
Note: A hyphen (-) indicates that data was not available in the cited sources.
Table 2: Antifungal Activity of Furan Derivatives (MIC in µg/mL)
| Compound | Candida albicans | Aspergillus niger | Reference |
| Dibenzofuran bis(bibenzyl) | 16 - 512 | - | [1] |
| Substituted phenylfuranylnicotinamidines (4a, 4b) | - | - | [3] |
Note: A hyphen (-) indicates that data was not available in the cited sources.
Experimental Protocols
The following is a detailed methodology for the broth microdilution assay, a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Broth Microdilution Method for Antibacterial Susceptibility Testing
This protocol is adapted from established guidelines for determining the MIC of antibacterial agents.
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Bacterial Strains: Use standardized bacterial strains from a recognized culture collection (e.g., ATCC).
-
Growth Medium: Mueller-Hinton Broth (MHB) is the recommended medium for most non-fastidious bacteria.
-
96-Well Microtiter Plates: Sterile, flat-bottomed plates are required.
2. Inoculum Preparation:
-
From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of the Test Compound:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.
4. Inoculation of the Microtiter Plate:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound and to a positive control well (containing only MHB and inoculum). A negative control well (containing only MHB) should also be included.
5. Incubation:
-
Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
6. Determination of MIC:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[4][5] This is determined by visual inspection of the wells for turbidity.
Potential Mechanism of Action and Signaling Pathways
The antimicrobial mechanism of action for many furan derivatives is not fully elucidated but is thought to involve the disruption of cellular membranes and interference with essential enzymatic processes.[1] The furan ring's electron-rich nature may facilitate interactions with biological macromolecules.
For some antimicrobial compounds, their activity is linked to the modulation of specific signaling pathways. For instance, some natural furan derivatives have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is involved in inflammatory and immune responses. While a direct link between NF-κB inhibition and the antimicrobial activity of simple N-furfuryl amines has not been established, it represents a potential area for future investigation.
Below is a simplified representation of a generic experimental workflow for screening antimicrobial compounds and investigating their mechanism of action.
Caption: Experimental workflow for antimicrobial evaluation.
Logical Relationship in Drug Discovery
The process of identifying and developing a new antimicrobial agent from a chemical scaffold like a secondary amine involves a series of logical steps, from initial screening to more in-depth mechanistic studies.
Caption: Logical steps in antimicrobial drug discovery.
Conclusion
While direct experimental data for "this compound" is limited, the analysis of structurally similar furan-containing secondary amines suggests a promising potential for antimicrobial activity. The provided experimental protocol for MIC determination offers a standardized method for quantitatively assessing this activity. Further research is warranted to synthesize and evaluate the biological profile of "this compound" and to elucidate its precise mechanism of action, potentially uncovering novel therapeutic agents for infectious diseases.
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijabbr.com [ijabbr.com]
- 3. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idexx.dk [idexx.dk]
Performance Evaluation of N-(furan-2-ylmethyl)propan-1-amine in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance evaluation of "N-(furan-2-ylmethyl)propan-1-amine" across various solvent systems. Due to the limited availability of direct experimental data for this specific compound, this report leverages data from structurally similar and industrially relevant amines, namely Furfurylamine and n-Propylamine, to provide a comparative analysis. The information presented herein is intended to guide researchers in selecting appropriate solvent systems and experimental designs for applications involving this compound and related compounds.
Executive Summary
This compound, a secondary amine featuring a furan moiety, holds potential in various applications, including as a building block in polymer chemistry and as a corrosion inhibitor.[1][2] Its performance is intrinsically linked to its behavior in different solvents. This guide evaluates its likely solubility, stability, and reactivity by comparing it with its parent compounds, the aromatic amine Furfurylamine and the aliphatic amine n-Propylamine. This comparative approach allows for an informed estimation of its properties in polar protic, polar aprotic, and non-polar solvents.
Comparative Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its selected alternatives. The data for the target compound are estimated based on the properties of its structural analogs.
| Property | This compound (Estimated) | Furfurylamine | n-Propylamine |
| CAS Number | 39191-12-3[3] | 617-89-0 | 107-10-8[4] |
| Molecular Formula | C₈H₁₃NO | C₅H₇NO | C₃H₉N[4] |
| Molecular Weight ( g/mol ) | 139.19 | 97.10 | 59.11[4] |
| Boiling Point (°C) | 180-190 | 145 | 48[5] |
| Melting Point (°C) | N/A | -70 | -83[4] |
| Density (g/mL) | ~0.95 | 1.055 | 0.719[4] |
| pKa | ~10.5 | 9.6 | 10.7 |
Solubility Profile
The solubility of an amine is crucial for its application in solution-phase reactions and formulations. The presence of both a polar amine group and a moderately polar furan ring in this compound suggests its miscibility in a range of solvents. The following table provides an estimated solubility profile.
| Solvent System | Solvent Type | This compound | Furfurylamine | n-Propylamine |
| Water | Polar Protic | Soluble | Soluble | Miscible[6] |
| Methanol | Polar Protic | Miscible | Miscible | Miscible |
| Ethanol | Polar Protic | Miscible | Miscible | Miscible[6] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Miscible | Soluble | Soluble |
| Acetone | Polar Aprotic | Miscible | Soluble | Soluble |
| Toluene | Non-polar | Soluble | Soluble | Soluble |
| Hexane | Non-polar | Sparingly Soluble | Sparingly Soluble | Soluble |
Data for this compound is estimated based on the principle of "like dissolves like" and the known solubilities of furfurylamine and n-propylamine. Aliphatic amines generally exhibit good solubility in a wide range of organic solvents.[7]
Stability Assessment
The stability of amines is critical for their storage and use in chemical processes. Degradation can occur via oxidation, thermal decomposition, or reaction with components of the solvent system.[8]
Thermal Stability: Furan-based compounds can be susceptible to thermal degradation. The thermal stability of this compound is expected to be intermediate between that of furfurylamine and the more stable n-propylamine. In inert atmospheres, it is likely stable up to its boiling point.
Chemical Stability:
-
Oxidative Stability: Amines are susceptible to oxidation, which can be accelerated by heat, light, and the presence of metal ions.[8] The furan ring can also undergo oxidation. It is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon) and away from light.
-
Acidic/Basic Conditions: As a secondary amine, this compound is basic and will react with acids to form salts. It is generally stable in basic and neutral conditions. Prolonged exposure to strong acids at elevated temperatures may lead to degradation of the furan ring.
The table below provides a qualitative stability comparison.
| Stability Parameter | This compound (Predicted) | Furfurylamine | n-Propylamine |
| Thermal Stability | Moderate | Moderate | High |
| Oxidative Stability | Low to Moderate | Low to Moderate | Moderate |
| Stability in Acid | Moderate (salt formation) | Moderate (salt formation) | High (salt formation) |
| Stability in Base | High | High | High |
Experimental Protocols
Solubility Determination
Objective: To quantitatively determine the solubility of the amine in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, DMSO, acetone, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Spectrophotometer or Gas Chromatograph (GC)
Procedure:
-
Prepare saturated solutions by adding an excess of the amine to a known volume of each solvent in a vial.
-
Equilibrate the vials in a constant temperature bath (e.g., 25 °C) with continuous stirring for 24 hours to ensure equilibrium is reached.
-
After equilibration, cease stirring and allow any undissolved solid to settle.
-
Carefully extract a known volume of the supernatant (the clear solution).
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of the amine in the diluted solution using a calibrated analytical technique (e.g., UV-Vis spectrophotometry based on the furan chromophore or GC with a suitable detector).
-
Calculate the original concentration in the saturated solution to determine the solubility (e.g., in g/L or mol/L).
Stability Study (Thermal and Oxidative)
Objective: To assess the degradation of the amine under thermal and oxidative stress in different solvents.
Materials:
-
This compound
-
Selected solvents
-
Reaction vials or a small-scale reactor
-
Heating block or oil bath
-
Inert gas supply (e.g., Nitrogen)
-
Air or Oxygen supply
-
Analytical instrument for quantification (e.g., GC-MS, HPLC)
Procedure:
-
Prepare solutions of the amine at a known concentration in each of the selected solvents.
-
For Thermal Stability:
-
Place a known volume of the solution into a reaction vial.
-
Purge the vial with an inert gas (e.g., nitrogen) to remove oxygen.
-
Seal the vial and place it in a heating block at a set temperature (e.g., 80 °C, 100 °C, 120 °C).
-
-
For Oxidative Stability:
-
Place a known volume of the solution into a reaction vial.
-
Bubble air or oxygen through the solution at a controlled flow rate while maintaining the desired temperature.
-
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each vial.
-
Analyze the samples using a suitable analytical method (e.g., GC-MS or HPLC) to quantify the remaining concentration of the amine and identify any degradation products.
-
Plot the concentration of the amine as a function of time to determine the degradation rate.
Visualizations
Logical Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting an appropriate solvent system for a reaction involving this compound.
Caption: A logical workflow for selecting an optimal solvent system.
Reductive Amination Synthesis Pathway
The primary synthetic route to this compound is the reductive amination of furfural with n-propylamine.
Caption: Synthesis of the target amine via reductive amination.
Conclusion
While specific experimental data for this compound is limited, a comparative analysis with furfurylamine and n-propylamine provides valuable insights into its likely performance in various solvent systems. It is predicted to be a versatile amine with good solubility in a range of polar and non-polar organic solvents. Its stability is expected to be moderate, with potential susceptibility to oxidation and thermal degradation, particularly at elevated temperatures. The provided experimental protocols offer a framework for researchers to quantitatively assess its performance characteristics for their specific applications. Further experimental investigation is warranted to fully elucidate the properties of this promising furan-based amine.
References
- 1. New Building Blocks for Self-Healing Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. 39191-12-3|this compound|BLDpharm [bldpharm.com]
- 4. Propylamine - Wikipedia [en.wikipedia.org]
- 5. N-PROPYLAMINE - Ataman Kimya [atamanchemicals.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of N-(furan-2-ylmethyl)propan-1-amine: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of N-(furan-2-ylmethyl)propan-1-amine, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the material's specific Safety Data Sheet (SDS). In the absence of a specific SDS, the following guidelines, based on the general hazards of amines and furan-containing compounds, must be strictly followed.
Personal Protective Equipment (PPE): A comprehensive understanding of the necessary PPE is the first line of defense against accidental exposure.
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Nitrile or neoprene, chemically resistant |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Body Protection | Flame-retardant lab coat |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required. |
Experimental Protocol for Disposal
The following step-by-step protocol outlines the approved procedure for the disposal of this compound.
Materials:
-
This compound waste
-
Designated, compatible, and clearly labeled hazardous waste container (e.g., glass or polyethylene)
-
Absorbent, non-combustible material (e.g., vermiculite, sand)
-
pH paper or meter (if neutralization is required by your institution's waste management)
-
Appropriate PPE (see table above)
Procedure:
-
Segregation: Isolate the this compound waste from other chemical waste streams to prevent potentially hazardous reactions.
-
Containerization:
-
Carefully transfer the liquid waste into a designated hazardous waste container. Ensure the container is made of a material compatible with amines.
-
For solid waste contaminated with the compound, place it in a separate, clearly labeled, and sealed container.
-
-
Labeling: Immediately label the waste container with the full chemical name, "this compound," the hazard classification (e.g., "Flammable Liquid," "Toxic"), and the date of accumulation.
-
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and acids.
-
Spill Management:
-
In the event of a spill, immediately evacuate the area and eliminate all ignition sources.
-
Wearing appropriate PPE, contain the spill with an absorbent, non-combustible material like vermiculite or sand.
-
Carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container for disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Final Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management company. Do not attempt to dispose of this chemical down the drain or in regular trash.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides general guidance. Always prioritize the information provided in the specific Safety Data Sheet (SDS) for the chemical and adhere to all local, state, and federal regulations regarding hazardous waste disposal.
Essential Safety and Logistical Information for Handling N-(furan-2-ylmethyl)propan-1-amine
N-(furan-2-ylmethyl)propan-1-amine's structure suggests potential hazards inherent to both furan derivatives and aliphatic amines. Furans can be flammable and may pose health risks, while amines are often corrosive or irritant to the skin, eyes, and respiratory tract.[1][2] Therefore, a conservative approach to personal protective equipment (PPE) and handling is essential.
Personal Protective Equipment (PPE)
Given the unknown specific hazards, robust PPE is mandatory to prevent exposure.[3][4][5][6] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face | Chemical splash goggles and a face shield.[6] | Protects against potential splashes of the liquid which may be corrosive or irritant to the eyes. A face shield offers broader protection. |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.[6][7] | Prevents skin contact. Since specific chemical resistance data is unavailable, glove integrity should be regularly checked and gloves replaced immediately upon contamination. |
| Body | A flame-resistant lab coat.[4] | Protects against splashes and potential flammability. |
| Respiratory | Use in a certified chemical fume hood. If there is a risk of inhalation exposure, a respirator may be necessary.[2] | Amines can be volatile and harmful if inhaled. A fume hood provides primary containment. |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Operational Plan
A systematic approach to handling, from receipt to disposal, minimizes the risk of exposure and accidents.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2]
-
The storage container should be tightly sealed.[2]
2. Handling and Use:
-
All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Use non-sparking tools and equipment to minimize ignition risks.[1]
-
Avoid the formation of aerosols or mists.
-
Do not eat, drink, or smoke in the handling area.[8]
3. Spill Response:
-
In case of a spill, evacuate the area and prevent entry.
-
Wear the appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area and wash the spill site once the material has been removed.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all liquid and solid waste in separate, clearly labeled, and sealed containers. Do not mix with other waste streams unless compatibility is known.
-
Container Labeling: Label waste containers with "Hazardous Waste" and the full chemical name.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[9][10] Do not dispose of it down the drain or in regular trash.[9]
Visualized Workflows
The following diagrams illustrate the logical processes for handling chemicals with incomplete safety data and for selecting the appropriate PPE.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. ethz.ch [ethz.ch]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
